Molecular Structure & Synthetic Utility of Azepan-1-yl(phenyl)acetonitrile
Executive Summary Azepan-1-yl(phenyl)acetonitrile (CAS: 17766-41-5) represents a critical class of -aminonitriles , serving as a high-value scaffold in medicinal chemistry. Structurally, it combines a lipophilic seven-me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Azepan-1-yl(phenyl)acetonitrile (CAS: 17766-41-5) represents a critical class of
-aminonitriles , serving as a high-value scaffold in medicinal chemistry. Structurally, it combines a lipophilic seven-membered azepane ring with a phenyl-activated nitrile methine.[1]
This molecule is not merely an end-product but a versatile "masked" iminium ion equivalent.[1] Its primary utility lies in the Bruylants reaction , where the nitrile group functions as a leaving group, allowing for the stereoselective introduction of alkyl or aryl groups via organometallic reagents.[1] This guide delineates the structural properties, validated synthesis protocols, and mechanistic reactivity of this compound, tailored for high-throughput drug discovery environments.
The molecule comprises three distinct steric and electronic zones that dictate its reactivity.[1]
Structural Breakdown
Component
Functionality
Electronic Effect
Azepane Ring
7-membered Nitrogen heterocycle
Provides conformational entropy and lipophilicity; increases steric bulk compared to piperidine analogs.
Phenyl Group
Aromatic anchor
Stabilizes the benzylic position; essential for stacking interactions in receptor binding.[1]
Nitrile (-CN)
Electron-withdrawing group
Activates the -proton (pKa ~20-22); serves as a "dummy" ligand for displacement reactions.
-Carbon
Chiral center
The site of bond formation/breaking; susceptible to racemization via retro-Strecker equilibrium.
Conformational Dynamics
Unlike the rigid piperidine (chair) or pyrrolidine (envelope) rings, the azepane ring exists in a fluxional equilibrium between twist-chair and chair conformations.[1] This flexibility often results in broader signals in NMR spectroscopy at room temperature and impacts the stereoselectivity of subsequent nucleophilic attacks.[1]
Synthetic Protocol: The Strecker Assembly
The most robust route to Azepan-1-yl(phenyl)acetonitrile is the Strecker Synthesis . While traditional protocols use KCN, modern safety standards prefer Trimethylsilyl cyanide (TMSCN) to mitigate HCN evolution and improve yield in non-aqueous media.[1]
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]
Step-by-Step Methodology:
Imine Formation (In Situ): Dissolve benzaldehyde and azepane in anhydrous DCM at 0°C. Stir for 30 minutes. Rationale: Pre-formation of the iminium/hemiaminal species minimizes side reactions.
Cyanosilylation: Add the catalyst followed by the dropwise addition of TMSCN.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes).[1] The imine spot will disappear, replaced by the less polar aminonitrile.[1]
Quench: Add saturated NaHCO
solution vigorously. Critical: This hydrolyzes the N-TMS intermediate.
Extraction: Extract with DCM (3x), dry over Na
SO, and concentrate in vacuo.
Mechanistic Pathway[1]
Figure 1: The Strecker reaction mechanism proceeds via an electrophilic iminium ion intermediate, which is intercepted by the cyanide nucleophile.[1]
Spectroscopic Characterization (Self-Validation)
To ensure scientific integrity, the synthesized product must meet specific spectroscopic criteria.
Nuclear Magnetic Resonance (
H NMR, 400 MHz, CDCl
)
4.75–4.85 (s, 1H): The diagnostic -methine proton .[1] This singlet confirms the formation of the C-CN bond.[1] If this peak is split or absent, check for hydrolysis to the amide.[1]
2.65–2.80 (m, 4H):-CH protons of the azepane ring (adjacent to Nitrogen).[1]
1.60–1.80 (m, 8H): Remaining azepane ring protons (bulk methylene envelope).[1]
Infrared Spectroscopy (FT-IR)[1]
2220–2240 cm
: Weak Nitrile (CN) stretch.[1] Note: In -aminonitriles, this band is often very weak due to the lack of conjugation with the nitrogen lone pair.
2800–2950 cm
: C-H stretching (Aliphatic azepane and aromatic).[1]
Reactivity Profile: The Bruylants Reaction
The defining utility of Azepan-1-yl(phenyl)acetonitrile is its ability to eject the cyanide group when treated with Grignard reagents (
). This transformation, known as the Bruylants Reaction , is the standard method for synthesizing tertiary amines with quaternary centers or complex substitution patterns.[1]
Mechanism & Utility
The reaction does not proceed via direct S
2 displacement.[1][2] Instead, the Lewis acidic Magnesium coordinates to the nitrile, facilitating the elimination of cyanide (as Mg(CN)X) to regenerate the electrophilic iminium ion .[1] The Grignard reagent then attacks this iminium species.[1][2]
Key Application: Synthesis of CNS-active agents where the azepane ring is a pharmacophore (e.g., analogues of phencyclidine or antihistamines).[1]
Figure 2: The Bruylants reaction pathway.[1][3] The nitrile acts as a "sacrificial" activating group to regenerate the reactive iminium species.
Safety & Handling Protocols
Warning: While
-aminonitriles are stable solids/oils, they can release HCN under acidic conditions (Retro-Strecker).[1]
Cyanide Management: If using KCN/NaCN, maintain pH > 10 in aqueous waste streams.[1] Treat all waste with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1]
Skin Absorption: Nitriles can penetrate the epidermis.[1] Double-gloving (Nitrile over Latex) is recommended.[1]
Storage: Store at 4°C under inert atmosphere (Argon). Moisture can induce hydrolysis to the corresponding
Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for aminonitrile synthesis).
PubChem.[1][4][5] Phenylacetonitrile Derivatives. National Library of Medicine.[1] Link
The Bruylants Reaction
Bruylants, P. (1924).[1][2] "Contribution à l'étude de la réaction des organomagnésiens sur les nitriles." Bulletin de la Société Chimique de Belgique.
Anatolyevna, M. et al. (2021).[1][3] "The Bruylants and related reactions." Arkivoc. Link
Azepane Ring Conformation
Wiberg, K. B. (1990).[1] "Conformational energies of cycloalkanes and heterocycloalkanes." Journal of Organic Chemistry. Link[1]
The Dual Nature of α-Aminonitriles: A Technical Guide to Biological Activity and Therapeutic Potential
Abstract Alpha-aminonitriles, organic compounds featuring both an amino group and a nitrile group attached to the same carbon, represent a fascinating and critical class of molecules in biological and medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Alpha-aminonitriles, organic compounds featuring both an amino group and a nitrile group attached to the same carbon, represent a fascinating and critical class of molecules in biological and medicinal chemistry. First brought to prominence through Adolph Strecker's landmark synthesis in 1850, these compounds are not merely synthetic precursors to amino acids but are pivotal intermediates in drug discovery and toxicology.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of α-aminonitriles, navigating their therapeutic promise as potent enzyme inhibitors and their inherent toxicological risks associated with cyanide release. We will dissect the mechanistic basis of their action, provide validated experimental protocols for their synthesis and evaluation, and offer insights into the rational design of future α-aminonitrile-based therapeutics.
The Foundational Chemistry: Synthesis and Intrinsic Instability
The biological activities of α-aminonitriles are inextricably linked to their chemical synthesis and stability. The most direct and historic method for their preparation is the Strecker synthesis , a one-pot, three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source.[1][3] This reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by a cyanide nucleophile to yield the α-aminonitrile.[1][4]
The versatility of the Strecker synthesis allows for a wide diversity of structures, as various aldehydes, ketones, and amines can be employed.[3][4] Modern modifications often use safer cyanide sources like trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) in place of the highly toxic hydrogen cyanide (HCN) gas.[5][6]
Crucially, the Strecker synthesis is a reversible reaction. The same lability that allows for their formation also dictates their primary toxicological concern: the potential to decompose and release hydrogen cyanide. This equilibrium is highly sensitive to environmental conditions, particularly pH, with acidic conditions favoring stability and basic conditions promoting the reverse reaction, or Strecker degradation.
Caption: The reversible nature of the Strecker reaction.
Therapeutic Applications: The Nitrile as a Pharmacophore
Despite their potential toxicity, the unique chemical properties of α-aminonitriles make them powerful scaffolds for drug design. A wide range of biological activities has been reported, including anticancer, antiviral, antimicrobial, and antitubercular effects.[7][8][9][10] Their most prominent role in modern drug discovery is as mechanism-based enzyme inhibitors.[1][11]
Cysteine Protease Inhibition
N-acylated α-aminonitriles are a well-established class of inhibitors for cysteine proteases, such as cathepsins.[1][11] These enzymes play critical roles in various physiological and pathological processes, including bone resorption, antigen presentation, and cancer progression.
The inhibitory mechanism relies on the electrophilic nature of the nitrile carbon. The catalytic cysteine residue in the protease's active site performs a nucleophilic attack on the nitrile, forming a covalent, yet often reversible, thioimidate adduct.[12] This covalent modification effectively blocks the enzyme's catalytic activity. The reversibility is a key feature, as it can reduce the potential for off-target effects associated with irreversible inhibitors.
Caption: Covalent inhibition of cysteine proteases by α-aminonitriles.
Dipeptidyl Peptidase IV (DPP-4) Inhibition
Another major therapeutic area for α-aminonitriles is in the treatment of type 2 diabetes.[7] Certain α-aminonitriles, particularly those incorporated into proline-mimicking structures, are potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4).[13][14]
DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[15][16] By inhibiting DPP-4, these drugs prolong the action of GLP-1, which in turn enhances glucose-dependent insulin secretion and helps regulate blood glucose levels.[16][17] The mechanism is analogous to cysteine protease inhibition, where the active site serine attacks the nitrile to form a covalent adduct. The design of these "gliptins" often focuses on enhancing chemical stability to prevent intramolecular cyclization, a common degradation pathway for this class of inhibitors.[13]
The Toxicological Profile: Managing Cyanide Release
The therapeutic utility of α-aminonitriles must always be balanced against their potential to release cyanide.[18] This decomposition can occur non-enzymatically, influenced by pH and molecular structure, or be mediated by metabolic enzymes.[19][20] In vivo studies have shown that the extent of cyanide release, often measured by urinary thiocyanate levels, varies significantly among different α-aminonitriles.[18]
This toxicological aspect is critical during drug development. A compound's therapeutic window is heavily dependent on its stability. Therefore, medicinal chemistry efforts are often directed at modifying the structure to increase the stability of the C-CN bond under physiological conditions without sacrificing inhibitory potency.
Compound Example
In Vivo Cyanide Release (% of Dose as Thiocyanate)[18]
Notes
Dimethylaminoacetonitrile (DMAA)
48.9%
High release, associated with acute toxicity signs similar to KCN.
Dimethylaminopropionitrile (DMAPN)
8.0%
Moderate release.
3,3'-Iminodipropionitrile (IDPN)
6.8%
Moderate release.
Dimethylaminobutyronitrile (DMABN)
3.1%
Low release.
Monomethylaminopropionitrile (MMAPN)
1.8%
Very low release.
Table 1: Comparative in vivo cyanide release from various aminonitriles in rats. Data highlights the profound impact of molecular structure on toxicological outcomes.
Key Experimental Protocols
A robust evaluation of any novel α-aminonitrile requires a suite of validated experimental workflows. The following protocols provide a foundation for synthesis, biological characterization, and safety assessment.
Protocol: One-Pot Strecker Synthesis of an α-Aminonitrile
This protocol describes a general, environmentally benign procedure for synthesizing an α-aminonitrile from an aldehyde, an amine, and TMSCN, using a catalyst in an aqueous medium.[3]
Materials:
Aldehyde (1.0 mmol)
Amine (1.0 mmol)
Trimethylsilyl cyanide (TMSCN) (1.1 mmol)
Indium powder (10 mol%)
Water (5 mL)
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Magnetic stirrer and stir bar
Round-bottom flask
Procedure:
Reaction Setup: To a round-bottom flask containing 5 mL of water, add the aldehyde (1.0 mmol), amine (1.0 mmol), and indium powder (10 mol%).
Initiation: Stir the mixture vigorously at room temperature for 10 minutes to allow for imine formation.
Cyanation: Add trimethylsilyl cyanide (1.1 mmol) dropwise to the suspension.
Reaction Monitoring: Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
Workup: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude α-aminonitrile by flash column chromatography on silica gel.
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol: In Vitro Cysteine Protease Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of a test compound against a cysteine protease like papain or cathepsin.
Materials:
Cysteine Protease (e.g., Papain) stock solution
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5
Fluorogenic Substrate (e.g., Z-FR-AMC) stock solution in DMSO
Test α-aminonitrile compound stock solution in DMSO
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. Include a "no inhibitor" control (vehicle, e.g., DMSO in buffer) and a "no enzyme" blank.
Enzyme Addition: To each well of the 96-well plate, add 50 µL of the appropriate compound dilution or control. Add 25 µL of the cysteine protease solution (pre-diluted in assay buffer to the desired concentration).
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
Kinetic Measurement: Immediately place the plate in the pre-warmed plate reader. Measure the increase in fluorescence intensity every minute for 30 minutes.
Data Analysis:
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
Normalize the rates relative to the "no inhibitor" control (100% activity).
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Validation: The Z' factor for the assay should be > 0.5, and the signal-to-background ratio should be sufficient for robust analysis.
Protocol: In Vitro Stability and Cyanide Release Assay
This protocol provides a method to assess the chemical stability of an α-aminonitrile in a physiologically relevant buffer and quantify potential cyanide release.
Materials:
Test α-aminonitrile compound
Phosphate Buffered Saline (PBS), pH 7.4
Internal Standard (a stable, structurally similar compound)
Acetonitrile
HPLC-UV or LC-MS/MS system
Cyanide detection kit (e.g., colorimetric or fluorometric)
Incubator or water bath at 37°C
Procedure:
Incubation Setup: Prepare a solution of the test compound (e.g., 10 µM) in PBS (pH 7.4).
Time Course: Aliquot the solution into multiple vials. Place the vials in an incubator at 37°C.
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial.
Degradation Analysis (HPLC):
Immediately quench the reaction in the removed vial by adding an equal volume of cold acetonitrile containing the internal standard.
Centrifuge to precipitate salts and proteins.
Analyze the supernatant by HPLC-UV or LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Plot the percentage of the parent compound remaining versus time to determine the half-life (t₁/₂).
Cyanide Release Analysis:
At each time point, take a separate aliquot from the incubation mixture.
Analyze the aliquot for free cyanide using a validated cyanide detection kit according to the manufacturer's instructions.
Create a standard curve with known concentrations of KCN to quantify the amount of cyanide released.
Validation: The t=0 sample serves as the 100% reference. The internal standard corrects for variations in sample processing and injection volume.
Caption: A logical workflow from synthesis to lead candidate selection.
Future Directions and Conclusion
The field of α-aminonitrile chemistry continues to evolve. Key areas of future research include the development of novel asymmetric Strecker reactions to access chiral compounds, the design of α-aminonitriles as pro-drugs that release an active agent upon specific enzymatic cleavage, and the exploration of new biological targets.[21] The use of non-toxic, sustainable cyanide sources is also a major focus in green chemistry.[6][22][23]
References
Strecker Synthesis. NROChemistry. Available from: [Link]
Strecker amino acid synthesis. Wikipedia. Available from: [Link]
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1): 323-327. Available from: [Link]
Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]
Bandyopadhyay, D., Velazquez, J.M., & Banik, B.K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Organic and Medicinal Chemistry Letters, 1(1), 11. Available from: [Link]
Tully, D. C., et al. (2006). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability. Bioorganic & Medicinal Chemistry Letters, 16(20), 5541-5545. Available from: [Link]
Kouznetsov, V.V., & Galvis, C.E.P. (2018). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 74(7), 773-810. Available from: [Link]
Strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties. Ask this paper | Bohrium. (2018). Available from: [Link]
Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. Available from: [Link]
Willhite, C. C. (1982). In vivo and in vitro release of cyanide from neurotoxic aminonitriles. Neurotoxicology, 3(3), 113-120. Available from: [Link]
Davis, R. H., & Nahrwold, D. L. (1981). Liberation of cyanide from alpha-aminonitriles relative to amygdalin. The Journal of Surgical Research, 31(1), 1-6. Available from: [Link]
Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. Available from: [Link]
Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available from: [Link]
Jackson, E. B. (1962). INHIBITION OF CYTOCHROME OXIDASE BY AMINOACETONITRILE. The Journal of experimental medicine, 115(1), 225-231. Available from: [Link]
Van der Veken, P., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1547-1558. Available from: [Link]
Nauth, A. M., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(15), 3533-3537. Available from: [Link]
van der Kamp, M. W., & Mulholland, A. J. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1, 23. Available from: [Link]
Nauth, A. M., et al. (2018). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. ResearchGate. Available from: [Link]
Khazi, I. A. M., et al. (2018). Design, Synthesis, and Evaluation of New α-aminonitrile-based Benzimidazole Biomolecules as Potent Antimicrobial and Antitubercular Agents. Archiv der Pharmazie, 351(3-4), e1700205. Available from: [Link]
Nauth, A. M., et al. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. RSC Publishing. Available from: [Link]
Ussher, J. R., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(4), 559-609. Available from: [Link]
Singh, A. K., et al. (2020). Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. Antioxidants, 9(8), 728. Available from: [Link]
An In-depth Technical Guide to Azepan-1-yl(phenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction Azepan-1-yl(phenyl)acetonitrile is a substituted nitrile compound featuring a phenyl group and an azepane ring attached to the alpha-carbon of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepan-1-yl(phenyl)acetonitrile is a substituted nitrile compound featuring a phenyl group and an azepane ring attached to the alpha-carbon of an acetonitrile moiety. While specific research on this particular molecule is limited in publicly accessible literature, its structural components—the phenylacetonitrile core and the azepane ring—are of significant interest in medicinal chemistry and drug discovery. Phenylacetonitrile derivatives are precursors to a wide array of pharmaceuticals, and the azepane scaffold is a seven-membered nitrogen-containing heterocycle that is increasingly being explored as a bioisostere for more common piperidine and pyrrolidine rings in drug design.[1][2]
This guide aims to provide a comprehensive overview of Azepan-1-yl(phenyl)acetonitrile, including its chemical identity, and, where specific data is unavailable, will draw upon the well-characterized properties and synthesis of its core constituent, phenylacetonitrile, to offer valuable context and predictive insights for researchers.
Chemical Identity and Nomenclature
The accurate identification and naming of a compound are fundamental for scientific communication and research.
IUPAC Name
The formal IUPAC name for the compound is 2-(azepan-1-yl)-2-phenylacetonitrile .
Synonyms
Common synonyms for this compound include:
Azepan-1-yl(phenyl)acetonitrile
Chemical Structure and Identification Numbers
The structural representation of Azepan-1-yl(phenyl)acetonitrile is crucial for understanding its chemical behavior.
Caption: 2D structure of Azepan-1-yl(phenyl)acetonitrile.
Note: The properties for Azepan-1-yl(phenyl)acetonitrile are estimations and should be confirmed through experimental validation.
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for Azepan-1-yl(phenyl)acetonitrile is not prominently available in the chemical literature. However, a plausible synthetic route can be proposed based on established chemical reactions. A likely approach would involve the α-amination of phenylacetonitrile with an azepane precursor.
Proposed Retrosynthetic Analysis
A logical disconnection approach suggests that the target molecule can be synthesized from phenylacetonitrile and an activated azepane derivative.
Caption: Retrosynthetic analysis of Azepan-1-yl(phenyl)acetonitrile.
Hypothetical Synthetic Protocol
A potential synthetic method could be the nucleophilic substitution of a halogenated phenylacetonitrile with azepane, or more likely, a variation of the Strecker synthesis or a related multicomponent reaction. A common method for the synthesis of α-amino nitriles is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and cyanide.
A plausible, though unverified, two-step synthesis could be:
Formation of an α-halophenylacetonitrile: Phenylacetonitrile can be halogenated at the alpha position using a suitable halogenating agent (e.g., N-bromosuccinimide).
Nucleophilic substitution with Azepane: The resulting α-halophenylacetonitrile can then be reacted with azepane in the presence of a base to yield Azepan-1-yl(phenyl)acetonitrile.
Experimental Workflow (Hypothetical):
Caption: Hypothetical workflow for the synthesis of Azepan-1-yl(phenyl)acetonitrile.
It is imperative to note that this is a proposed synthetic route and has not been experimentally validated from the available literature. Researchers should conduct thorough literature searches for analogous reactions and perform appropriate reaction optimization and safety assessments before attempting this synthesis.
Potential Applications in Drug Development
While there is no specific pharmacological data for Azepan-1-yl(phenyl)acetonitrile, its structural motifs suggest potential areas of interest for drug discovery.
Central Nervous System (CNS) Agents: The phenylacetonitrile scaffold is present in various CNS-active compounds. The lipophilic nature of the phenyl and azepane groups may facilitate blood-brain barrier penetration.
Enzyme Inhibition: The nitrile group can act as a warhead for covalent inhibitors or as a hydrogen bond acceptor in enzyme active sites.[2]
Scaffold for Library Synthesis: This molecule could serve as a versatile building block for the synthesis of a library of compounds for high-throughput screening.
Safety and Handling
No specific safety data sheet (SDS) for Azepan-1-yl(phenyl)acetonitrile was found. Therefore, it is crucial to handle this compound with extreme caution, assuming it to be hazardous. The safety profile of the closely related Phenylacetonitrile should be considered as a minimum precaution.
Phenylacetonitrile is classified as:
Fatal if swallowed, in contact with skin, or if inhaled.
Very toxic to aquatic life with long-lasting effects.
Recommended Handling Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Avoid inhalation of vapors and contact with skin and eyes.
In case of exposure, seek immediate medical attention.[5][7]
Conclusion
Azepan-1-yl(phenyl)acetonitrile represents an under-explored area of chemical space. While direct experimental data is scarce, its structural relationship to well-known pharmacophores suggests it may hold potential for further investigation in drug discovery and medicinal chemistry. This guide provides the foundational information available for this compound and highlights the need for further research to fully characterize its properties, synthesis, and potential applications. Researchers are strongly encouraged to use the information on the parent compound, phenylacetonitrile, as a guide for safe handling and to develop experimental plans with caution.
References
Sdfine. (n.d.). phenyl acetonitrile. Retrieved February 1, 2026, from [Link]
Advent Bio. (n.d.). Azepan-1-yl(phenyl)acetonitrile. Retrieved February 1, 2026, from [Link]
Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
Chemsrc.com. (2024, July 15). azepan-1-yl(phenyl)acetonitrile Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd. Retrieved February 1, 2026, from [Link]
Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved February 1, 2026, from [Link]
PubChem. (n.d.). Phenylacetonitrile. Retrieved February 1, 2026, from [Link]
mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved February 1, 2026, from [Link]
The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved February 1, 2026, from [Link]
Wikipedia. (n.d.). Benzyl cyanide. Retrieved February 1, 2026, from [Link]
Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. [Link]
Al-Naggar, A. A. (2012). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 17(12), 14056-14066. [Link]
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved February 1, 2026, from [Link]
ideale, C., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527. [Link]
Organic Syntheses. (n.d.). 2-HYDROXYIMINO-2-PHENYLACETONITRILE. Retrieved February 1, 2026, from [Link]
Technical Guide: Safety and Handling of Azepan-1-yl(phenyl)acetonitrile
This guide outlines the technical safety, handling, and containment protocols for Azepan-1-yl(phenyl)acetonitrile (CAS: 17766-41-5).[1] It is designed for senior research personnel and safety officers managing the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical safety, handling, and containment protocols for Azepan-1-yl(phenyl)acetonitrile (CAS: 17766-41-5).[1] It is designed for senior research personnel and safety officers managing the synthesis or application of this compound in pharmaceutical discovery.
[1]
Chemical Identity & Physicochemical Profile
Compound Name: Azepan-1-yl(phenyl)acetonitrile
CAS Number: 17766-41-5
Synonyms:
-aminonitrile , characterized by a central carbon bonded to a nitrile group (), a phenyl ring, and an azepane (hexamethyleneimine) nitrogen.[1]
Critical Reactivity Profile:
Hydrolytic Instability: Like most
-aminonitriles, this compound is susceptible to hydrolysis, particularly under acidic or moist conditions.[1] This reaction reverses the Strecker synthesis pathway, potentially releasing Hydrogen Cyanide (HCN) gas, benzaldehyde, and azepane.[1]
Thermal Decomposition: At elevated temperatures (
), it may decompose to release toxic nitrogen oxides () and cyanide vapors.[1]
Hazard Identification & Toxicology
Note: While specific toxicological data for CAS 17766-41-5 is limited, safety protocols must be extrapolated from the high-hazard profile of its structural components (Phenylacetonitrile and Azepane) and the
Gastric acid promotes hydrolysis to HCN.[1] Potentially fatal if ingested in milligram quantities.[1]
The "Retro-Strecker" Threat
The primary insidious hazard is the Retro-Strecker reaction .[1] Contact with weak acids or moisture can trigger the following decomposition pathway, turning a stable solid/oil into a lethal gas generator.
Figure 1: The Retro-Strecker decomposition pathway.[1] In the presence of moisture or acid, the compound reverts to its precursors, releasing lethal Hydrogen Cyanide.[1]
Engineering Controls & Containment
Due to the potential for cyanide generation, standard laboratory ventilation is insufficient.[1]
Primary Containment[1]
Handling: All weighing, transfer, and synthesis steps must be performed in a Class II Type B2 Biosafety Cabinet (total exhaust) or a Chemical Fume Hood with a face velocity >100 fpm.[1]
Inert Atmosphere: Highly recommended to handle under Argon or Nitrogen atmosphere (Glovebox) to prevent moisture ingress.[1]
Environment: Store under inert gas (Argon) in a desiccator. Moisture is the enemy.[1]
Segregation: STRICTLY segregate from Acids and Oxidizers .[1]
Labeling: Container must carry a "CYANIDE GENERATING AGENT" warning label.[1]
Synthesis & Workup Precautions
When using this compound as an intermediate:
Quenching: Never quench reactions containing this compound with acidic aqueous solutions (e.g., 1M HCl) unless the system is closed and vented to a scrubber.[1] Use basic oxidative quenching (e.g., Bleach/NaOH) to destroy cyanide residues if disposal is the goal.[1]
pH Control: Maintain reaction pH > 7 where possible to stabilize the nitrile functionality.
Waste Streams: Aqueous waste must be treated as Cyanide Waste (pH adjusted to >11 with NaOH) to prevent HCN off-gassing in waste drums.[1]
Emergency Response Workflow
In the event of exposure or spill, immediate action is critical.[1][6][7][8]
Executive Summary: The "Cinderella" of Heterocycles
The Azepane Scaffold: Conformational Dynamics and Synthetic Utility in Medicinal Chemistry[1][2][3] In the lexicon of medicinal chemistry, six-membered rings (piperidines, pyridines) and five-membered rings (pyrrolidines...
Author: BenchChem Technical Support Team. Date: February 2026
The Azepane Scaffold: Conformational Dynamics and Synthetic Utility in Medicinal Chemistry[1][2][3]
In the lexicon of medicinal chemistry, six-membered rings (piperidines, pyridines) and five-membered rings (pyrrolidines) have historically dominated small-molecule drug discovery. The seven-membered azepane (hexahydroazepine) moiety, however, represents a "privileged but underutilized" scaffold. Its relative scarcity in early combinatorial libraries was not due to a lack of biological relevance, but rather the synthetic challenge of constructing medium-sized rings with high stereochemical precision.
Recent advances have shifted this paradigm.[4] The azepane ring is now recognized for its unique conformational adaptability —occupying a "Goldilocks" zone between the rigidity of piperidines and the entropic penalty of macrocycles. This guide explores the structural rationale, pharmacological applications, and robust synthetic protocols for integrating azepane moieties into high-value drug candidates.[2][3]
Unlike the chair-locked cyclohexane/piperidine systems, the seven-membered azepane ring exists in a dynamic equilibrium of flexible conformers. Understanding this landscape is critical for structure-based drug design (SBDD).
The Pseudorotation Itinerary
The azepane ring possesses greater degrees of freedom than six-membered rings. Its low-energy conformations are primarily the Twist-Chair (TC) and the Twist-Boat (TB) .
Twist-Chair (TC): Generally the global minimum for unsubstituted azepane.
Twist-Boat (TB): Only slightly higher in energy (approx. 2–3 kcal/mol), allowing the ring to "breathe" and adapt to binding pockets.
Barrier to Inversion: The interconversion barrier is low (~10 kcal/mol), implying that azepanes can operate via an "induced fit" mechanism, molding to the active site of enzymes (e.g., glycosidases) or receptors (e.g., GPCRs).
Substituent Effects
Gem-disubstitution: Placing two substituents on a single carbon (Thorpe-Ingold effect) can significantly rigidify the ring, locking it into a specific bioactive conformation.
N-functionalization: The pyramidal inversion of the nitrogen atom, combined with ring puckering, allows N-substituted azepanes to project vectors into unique 3D space, often accessing hydrophobic pockets unavailable to piperidine analogues.
Pharmacological Landscape: From Diabetes to Oncology
The azepane moiety is not merely a linker; it is often the pharmacophoric core.
FDA-Approved & Clinical Azepane Agents
Drug Name
Class/Indication
Azepane Role
Mechanism of Action
Tolazamide
Sulfonylurea (T2 Diabetes)
Hydrophobic Core
Blocks channels in pancreatic -cells; the azepane ring provides optimal lipophilicity for membrane penetration.
Bazedoxifene
SERM (Osteoporosis)
Linker/Pharmacophore
The azepane ring forms a salt bridge with Asp351 in the Estrogen Receptor (ER), crucial for its antagonist profile.
Mecillinam
Amidinopenicillin (UTI)
Side-chain
The hexahydro-1H-azepine ring enhances stability against -lactamases and improves Gram-negative penetration.
The N-methylazepane moiety interacts with the anionic aspartate residue in the H1 receptor binding pocket.
Case Study: Glycosidase Inhibition (Iminosugars)
Polyhydroxylated azepanes are potent inhibitors of glycosidases.[5][6][7] They function as transition state analogues .
Mechanism: The flexible azepane ring mimics the distorted oxocarbenium ion transition state of sugar hydrolysis more effectively than rigid piperidines (e.g., deoxynojirimycin).
Target:
-Galactosidase, -Fucosidase, and NagZ (involved in Pseudomonas aeruginosa antibiotic resistance).
Key Insight: The 7-membered ring allows for the correct spatial arrangement of hydroxyl groups to engage catalytic residues (glutamate/aspartate) while accommodating the ring distortion required for catalysis.
Synthetic Strategies: Constructing the 7-Membered Ring
The synthesis of functionalized azepanes requires overcoming the entropic and enthalpic barriers of medium-ring formation.
Strategy A: Ring-Closing Metathesis (RCM)
Description: The most versatile method for chiral azepanes. Uses Grubbs catalysts to cyclize dienes.
Utility: Allows for the introduction of stereocenters before cyclization (using the "chiral pool" approach from sugars or amino acids).
Constraint: Requires high dilution to avoid intermolecular polymerization.
Strategy B: Ring Expansion (Schmidt/Beckmann)
Description: Expansion of a cyclohexanone to a caprolactam (azepan-2-one), followed by reduction.
Utility: Excellent for accessing simple, achiral azepane cores or those with specific substitution patterns derived from available cyclohexanones.
Schmidt Reaction: Reaction of a ketone with hydrazoic acid (
).
Beckmann Rearrangement: Rearrangement of an oxime.
Strategy C: Dearomative Ring Expansion (Emerging)
Description: Recent work (e.g., Manchester group, 2024) utilizes the expansion of nitroarenes or benzylamines.
Utility: Converts flat, aromatic precursors directly into 3D,
-rich azepane scaffolds in few steps.
Detailed Protocol: Synthesis of a Chiral Polyhydroxylated Azepane
Objective: Synthesis of a tetrahydroxyazepane (glycosidase inhibitor precursor) via Ring-Closing Metathesis (RCM).
Rationale: This route demonstrates the control of stereochemistry (from D-mannitol or similar sugar) and the efficiency of RCM for 7-membered rings.
Reagents: Trifluoroacetic acid (TFA) for deprotection.
Step-by-Step Methodology:
Substrate Preparation (N-Alkylation):
Dissolve the chiral bis-vinyl amine (1.0 equiv) in DMF.
Add Benzyl bromide (BnBr, 1.1 equiv) and
(2.0 equiv).
Stir at RT for 12 h to protect the nitrogen.
Checkpoint: Verify mono-alkylation via TLC/LC-MS.
Ring-Closing Metathesis (The Critical Step):
Dilution Rule: Prepare a 0.005 M solution of the diene in degassed DCM. Note: High dilution is mandatory to favor intramolecular cyclization over oligomerization.
Catalyst Addition: Add Grubbs II catalyst (5 mol%) under an Argon atmosphere.
Reflux: Heat to reflux (40°C) for 4–12 hours. Monitor the disappearance of the starting diene by TLC.
Quenching: Add DMSO (50 equiv relative to catalyst) and stir for 12 h to sequester the ruthenium species, or use a commercial scavenger resin.
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Caption: The relationship between azepane conformational flexibility (Twist-Chair/Boat) and specific pharmacophoric binding events.
References
BenchChem. (2025).[8] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Technical Guides. Link
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 57(14), 5845–5859.[9] Link
Li, H., et al. (2011).[5][6] Synthesis of polyhydroxylated azepanes and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry. Link
Nortcliffe, A., & Moody, C. J. (2015).[10] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. Link
University of Manchester. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer. Link
Storer, R. I., et al. (2011). The role of azepane derivatives in modern medicinal chemistry. Chemical Society Reviews. Link
FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations. (Search: Tolazamide, Bazedoxifene).[11] Link
Spectroscopic Characterization of Azepan-1-yl(phenyl)acetonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of Azepan-1-yl(phenyl)acetonitrile. Designed for researchers, scientists, and professiona...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of Azepan-1-yl(phenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of this molecule's structure. While a complete experimental dataset for Azepan-1-yl(phenyl)acetonitrile is not publicly available, this guide will provide predicted data based on the analysis of its constituent functional groups and offer standardized protocols for its empirical determination.
Introduction
Azepan-1-yl(phenyl)acetonitrile, with the molecular formula C₁₄H₁₈N₂ and a molecular weight of 214.31 g/mol , is a molecule of interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates a saturated seven-membered azepane ring, a phenyl group, and a nitrile functional group, all attached to a central methine carbon. The precise and unambiguous confirmation of its chemical structure is paramount for any research or development activities. Spectroscopic methods provide the necessary tools for such structural elucidation. This guide will explore the expected spectroscopic signatures of this compound and the methodologies to acquire them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Theoretical Framework
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-poor environments are deshielded and appear at higher chemical shifts (downfield). Spin-spin coupling between neighboring protons results in the splitting of signals, providing information about the number of adjacent protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shift of a carbon atom is also dependent on its electronic environment.
Predicted ¹H NMR Spectrum of Azepan-1-yl(phenyl)acetonitrile
The predicted ¹H NMR spectrum would be complex due to the presence of the flexible azepane ring. The signals for the azepane protons would likely be broad and overlapping multiplets in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for Azepan-1-yl(phenyl)acetonitrile
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Phenyl-H (ortho, meta, para)
7.2 - 7.5
Multiplet
5H
Methine-H (CH)
~4.5 - 5.0
Singlet
1H
Azepane-H (adjacent to N)
~2.5 - 3.0
Multiplet
4H
Azepane-H (other)
~1.5 - 1.8
Multiplet
8H
The phenyl protons are expected to appear in the aromatic region (7.2-7.5 ppm). The methine proton, being adjacent to the electron-withdrawing phenyl and nitrile groups, as well as the nitrogen atom, would be significantly deshielded and appear as a singlet around 4.5-5.0 ppm. The protons on the carbons alpha to the nitrogen in the azepane ring would be deshielded compared to the other ring protons.
Predicted ¹³C NMR Spectrum of Azepan-1-yl(phenyl)acetonitrile
Table 2: Predicted ¹³C NMR Chemical Shifts for Azepan-1-yl(phenyl)acetonitrile
Carbon
Predicted Chemical Shift (δ, ppm)
Quaternary Phenyl-C
~130 - 135
Phenyl-CH
~125 - 130
Nitrile-C (C≡N)
~115 - 120
Methine-C (CH)
~60 - 65
Azepane-C (adjacent to N)
~50 - 55
Azepane-C (other)
~25 - 30
The nitrile carbon is expected to appear around 115-120 ppm. The aromatic carbons will have characteristic shifts in the 125-135 ppm range. The methine carbon, attached to three different functional groups, will be found in the 60-65 ppm region. The carbons of the azepane ring will appear in the aliphatic region, with those closer to the nitrogen atom being more deshielded.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.[2][3][4][5]
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.[2][4]
¹H NMR Acquisition:
Tune and shim the instrument to optimize magnetic field homogeneity.
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Theoretical Framework
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These absorptions are recorded as bands in an IR spectrum. The position, intensity, and shape of these bands are characteristic of specific functional groups.
Predicted IR Spectrum of Azepan-1-yl(phenyl)acetonitrile
Table 3: Predicted IR Absorption Frequencies for Azepan-1-yl(phenyl)acetonitrile
Functional Group
Bond Vibration
Predicted Absorption (cm⁻¹)
Intensity
Nitrile
C≡N stretch
~2240 - 2260
Medium
Aromatic Ring
C-H stretch
~3000 - 3100
Medium
Aromatic Ring
C=C stretch
~1450 - 1600
Medium to Weak
Aliphatic C-H
C-H stretch
~2850 - 2960
Strong
C-N
C-N stretch
~1000 - 1250
Medium
The most characteristic peak in the IR spectrum will be the C≡N stretching vibration of the nitrile group, which is expected to appear as a sharp, medium-intensity band around 2250 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the strong aliphatic C-H stretching vibrations from the azepane ring.[6][7][8]
Experimental Protocol for IR Data Acquisition
Sample Preparation:
Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.[7]
Data Acquisition:
Record a background spectrum of the empty sample holder or the pure solvent.
Place the sample in the spectrometer and acquire the sample spectrum.
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Theoretical Framework
In a mass spectrometer, molecules are ionized, and the resulting ions are separated according to their m/z ratio. The most common ionization technique for small organic molecules is Electron Ionization (EI). The molecular ion (M⁺˙) peak corresponds to the molecular weight of the compound. The fragmentation of the molecular ion provides structural information.
Predicted Mass Spectrum of Azepan-1-yl(phenyl)acetonitrile
The molecular weight of Azepan-1-yl(phenyl)acetonitrile is 214.31. Therefore, the molecular ion peak (M⁺˙) is expected at m/z = 214.
Common Fragmentation Pathways:
Loss of the phenyl group (C₆H₅): This would result in a fragment ion at m/z = 214 - 77 = 137.
Loss of the nitrile group (CN): This would lead to a fragment at m/z = 214 - 26 = 188.
Cleavage of the azepane ring: This can lead to a variety of fragment ions, with the most stable ones being more abundant. A common fragmentation for N-substituted rings is the alpha-cleavage, leading to the formation of an iminium ion. For instance, cleavage of the bond between the methine carbon and the azepane nitrogen could lead to a fragment corresponding to the azepane ring.
Experimental Protocol for MS Data Acquisition
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of mixtures.
Ionization: Electron ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic characterization of Azepan-1-yl(phenyl)acetonitrile requires a combination of NMR, IR, and MS techniques. While this guide provides a predicted spectroscopic profile and standardized methodologies for data acquisition, empirical data is essential for definitive structural confirmation. The synergistic interpretation of data from these three powerful analytical methods provides a self-validating system for the unambiguous elucidation of the molecule's structure, a critical step in any chemical research and development endeavor.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Alpha-phenylacetoacetonitrile. PubChem. Retrieved from [Link]
Sharma, P., & Kumar, A. (2019). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). Far IR-spectra of acetonitrile. Retrieved from [Link]
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzyl nitrile. NIST Chemistry WebBook. Retrieved from [Link]
mVOC. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]
mzCloud. (n.d.). Phenylacetoacetonitrile. Retrieved from [Link]
Binev, I. G., Tsenov, J. A., Velcheva, E. A., & Juchnovski, I. N. (1995). Infrared spectra and structure of phenylacetonitrile and of its carbanion: an ab initio force field treatment. Journal of Molecular Structure, 344(3), 205-215.
Technical Guide: Reactivity Profiling of Azepan-1-yl(phenyl)acetonitrile
Executive Summary This technical guide delineates the electronic topography and reactivity profile of Azepan-1-yl(phenyl)acetonitrile (CAS: 17766-41-5). As an -aminonitrile, this scaffold functions as a "chemical chamele...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide delineates the electronic topography and reactivity profile of Azepan-1-yl(phenyl)acetonitrile (CAS: 17766-41-5). As an
-aminonitrile, this scaffold functions as a "chemical chameleon," capable of acting as both a masked electrophile (via iminium ion generation) and a nucleophile (via -deprotonation). This duality makes it a critical intermediate in the synthesis of complex CNS-active agents and alkaloid mimetics. This document provides researchers with mechanistic insights, validated protocols, and safety frameworks for manipulating this scaffold.
Structural Analysis & Electronic Topography
The reactivity of Azepan-1-yl(phenyl)acetonitrile is defined by the interplay between three distinct electronic zones. Understanding these zones is prerequisite to controlling chemoselectivity.
The Electronic Map
The molecule consists of a central methine carbon (
-carbon) bonded to three functional groups with opposing electronic demands:
The Phenyl Ring: Provides inductive electron withdrawal and resonance stabilization for carbanionic intermediates.
The Azepane Ring: A seven-membered saturated amine. The nitrogen lone pair is the thermodynamic driver for the expulsion of the cyanide group.
The Nitrile Group: A strong electron-withdrawing group (EWG) that acidifies the
-proton while simultaneously acting as a leaving group under Lewis acidic conditions.
Reactivity Zones Table
Site
Character
Reaction Type
Mechanistic Driver
-Carbon
Nucleophilic (Latent)
Alkylation / Acylation
Acidic proton () allows deprotonation by strong bases (LDA, KHMDS).
-Carbon
Electrophilic (Masked)
Bruylants Reaction
Loss of generates a highly reactive iminium ion .[1]
Nitrile Carbon
Electrophilic (Weak)
Pinner / Hydrolysis
Susceptible to acid-catalyzed hydrolysis to amides/acids, but sterically hindered.
Azepane Nitrogen
Basic / Nucleophilic
Salt Formation
Lone pair availability; however, it primarily serves to stabilize the iminium intermediate.
The Electrophilic Profile: The Iminium Nexus (Bruylants Reaction)
The most distinct feature of
-aminonitriles is their ability to serve as precursors to iminium ions . This is the core of the Bruylants reaction .
Mechanism of Activation
Unlike standard nitriles where the cyanide carbon is the electrophile, in Azepan-1-yl(phenyl)acetonitrile, the cyanide group acts as a leaving group.
Spontaneous/Assisted Ionization: In the presence of a Lewis acid (e.g.,
from Grignard reagents) or heat, the C-CN bond breaks.
Iminium Formation: The nitrogen lone pair on the azepane ring donates electron density to the
-carbon, forming a stable iminium species ().
Nucleophilic Attack: A hard nucleophile (Grignard or Organolithium) attacks the iminium carbon, displacing the cyanide formally.
Visualization: The Bruylants Pathway
The following diagram illustrates the equilibrium between the aminonitrile and the reactive iminium species.
Figure 1: The Bruylants reaction pathway showing the conversion of the aminonitrile to the active iminium electrophile.[1][2]
The Nucleophilic Profile:
-Carbanion Chemistry
Conversely, the molecule can act as a nucleophile.[3] The electron-withdrawing nature of the nitrile and phenyl groups renders the
-proton sufficiently acidic to be removed by non-nucleophilic strong bases.
Deprotonation Strategy
Base Selection: Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS) are preferred. Standard alkyl lithiums (e.g., n-BuLi) may attack the nitrile group or the iminium equilibrium rather than deprotonating.
Temperature Control: Reactions must be conducted at cryogenic temperatures (-78°C) to prevent the "Retro-Strecker" decomposition (elimination of cyanide to form an imine).
Electrophiles: The resulting carbanion can be alkylated with alkyl halides or acylated with esters.
Experimental Protocols
Protocol A: Bruylants Reaction (Substitution of CN)
Target: Replacing the cyano group with an alkyl/aryl group.
Reagents:
Azepan-1-yl(phenyl)acetonitrile (1.0 eq)
Phenylmagnesium bromide (3.0 M in ether, 1.2 eq)
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step:
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
Dissolution: Dissolve the aminonitrile in anhydrous ether (0.5 M concentration).
Addition: Cool to 0°C. Add the Grignard reagent dropwise via syringe. The solution may become cloudy due to
coordination.
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Note: If conversion is low, reflux gently. The heat promotes the expulsion of
.
Quench: Pour the mixture into ice-cold saturated
.
Workup: Extract with EtOAc (3x). The cyanide byproduct stays in the aqueous phase (Caution: Treat aqueous waste with bleach).
Purification: The product (tertiary amine) is basic. Acid/Base extraction is the most efficient purification method.
Protocol B:
-Alkylation (Carbanion Formation)
Target: Adding a group to the
-carbon while retaining the nitrile.
Reagents:
Azepan-1-yl(phenyl)acetonitrile (1.0 eq)
LDA (1.1 eq, prepared fresh)
Methyl Iodide (1.2 eq)
Solvent: Anhydrous THF
Step-by-Step:
Deprotonation: Cool a solution of LDA in THF to -78°C.
Addition: Add the aminonitrile (dissolved in THF) dropwise over 20 minutes. The solution often turns deep yellow/orange, indicating the carbanion.
Equilibration: Stir at -78°C for 30 minutes.
Alkylation: Add Methyl Iodide dropwise.
Monitoring: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC (the product will be slightly less polar).
Quench: Add water carefully at 0°C.
Safety & Stability: The Cyanide Factor
Working with
-aminonitriles requires strict adherence to cyanide safety protocols.[4]
Acid Sensitivity: Contact with strong acids can liberate Hydrogen Cyanide (HCN) gas. All acid quenches must be performed in a high-velocity fume hood.
Waste Disposal: All aqueous waste streams from these reactions must be treated with sodium hypochlorite (bleach) at pH > 10 to oxidize cyanide to cyanate before disposal.
Stability: Azepan-1-yl(phenyl)acetonitrile is generally stable as a solid but should be stored cold and dry. In solution, it exists in equilibrium; prolonged exposure to moisture can lead to hydrolysis (aldehyde + amine).
Reactivity Logic Diagram
The following diagram summarizes the decision tree for functionalizing this scaffold.
Figure 2: Decision tree for selecting reaction conditions based on desired chemoselectivity.
The Chemical Fortitude of Azepan-1-yl(phenyl)acetonitrile: An In-depth Technical Guide to its Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals Abstract Azepan-1-yl(phenyl)acetonitrile, a molecule of interest in synthetic and medicinal chemistry, possesses a unique combination of a sterically demand...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azepan-1-yl(phenyl)acetonitrile, a molecule of interest in synthetic and medicinal chemistry, possesses a unique combination of a sterically demanding azepane ring, a reactive nitrile group, and a benzylic proton. This guide provides a comprehensive analysis of the stability of this α-aminonitrile and delineates its probable degradation pathways under various stress conditions. By synthesizing data from structurally related compounds and foundational chemical principles, we explore its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. This document serves as a critical resource for researchers, offering detailed experimental protocols for forced degradation studies and the analytical methodologies required to identify and quantify potential degradants, thereby ensuring the development of stable and robust formulations.
Introduction: The Structural and Chemical Landscape of Azepan-1-yl(phenyl)acetonitrile
Azepan-1-yl(phenyl)acetonitrile is a tertiary α-aminonitrile characterized by a seven-membered azepane ring connected to a phenylacetonitrile moiety. The stability of this molecule is governed by the interplay of its constituent functional groups. The tertiary amine of the azepane ring introduces a site susceptible to oxidation, while the nitrile group, positioned alpha to the nitrogen and a phenyl ring, is prone to hydrolysis. The benzylic proton's acidity is also a key factor in its reactivity. Understanding these structural nuances is paramount to predicting and controlling the molecule's degradation.
This guide will systematically explore the principal degradation pathways, providing a theoretical framework grounded in established chemical mechanisms. We will then translate this theory into practice with detailed experimental protocols for conducting forced degradation studies, a critical component of pharmaceutical development for establishing stability-indicating methods.[1][2][3][4]
Predicted Degradation Pathways of Azepan-1-yl(phenyl)acetonitrile
Based on the chemical functionalities present in Azepan-1-yl(phenyl)acetonitrile, several degradation pathways can be anticipated under forced stress conditions.
Hydrolytic Degradation: The Achilles' Heel of the Nitrile
The hydrolysis of the nitrile group is a primary and well-documented degradation pathway for α-aminonitriles, essentially a reversal of the Strecker synthesis.[5][6][7] This reaction can be catalyzed by both acid and base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an intermediate amide, which can be further hydrolyzed to the corresponding carboxylic acid, 2-(azepan-1-yl)-2-phenylacetic acid, and ammonia.
Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Similar to the acid-catalyzed pathway, this initially forms an amide, 2-(azepan-1-yl)-2-phenylacetamide, which can then undergo further hydrolysis to the carboxylic acid. The rate and extent of hydrolysis are dependent on the pH and temperature of the environment.
Figure 2: Oxidative Degradation Pathways
Photolytic Degradation: A Complex Web of Reactions
The phenyl ring in Azepan-1-yl(phenyl)acetonitrile can absorb UV light, potentially leading to photolytic degradation. The degradation of benzylamines and phenylacetonitrile under photolytic conditions can involve complex radical-mediated pathways.
[8][9]
Photo-oxidation: In the presence of oxygen, irradiation with UV light can lead to the formation of the same oxidative degradation products as mentioned above (N-oxides, benzaldehyde).
Rearrangement and Cleavage: Photolytic energy can also induce bond cleavage and molecular rearrangements, leading to a complex mixture of degradation products.
Thermal Degradation: Decomposition at Elevated Temperatures
While generally stable at ambient temperatures, elevated temperatures can induce thermal decomposition. The thermal degradation of amino acids often involves decarboxylation and deamination. [10]For Azepan-1-yl(phenyl)acetonitrile, high temperatures could potentially lead to:
Elimination of HCN: Retro-Strecker type reactions can be thermally induced, leading to the elimination of hydrogen cyanide and the formation of an iminium species which would be further reactive.
Ring Opening/Fragmentation: The azepane ring may undergo thermal fragmentation.
Decomposition of the Nitrile: At very high temperatures, the nitrile group itself can decompose.
[10]
Experimental Design for Forced Degradation Studies
A systematic forced degradation study is essential to experimentally confirm the predicted degradation pathways and to develop a stability-indicating analytical method. [1][4][11]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.
[11]
Stress Conditions
Stress Condition
Reagents and Conditions
Rationale
Acid Hydrolysis
0.1 M HCl, reflux at 60°C for 24-48 hours
To induce acid-catalyzed hydrolysis of the nitrile group.
Base Hydrolysis
0.1 M NaOH, reflux at 60°C for 24-48 hours
To induce base-catalyzed hydrolysis of the nitrile group.
Oxidative Degradation
3% H₂O₂, room temperature for 24-48 hours
To promote the formation of N-oxides and other oxidative degradants.
Photolytic Degradation
Solid and solution state exposed to UV light (e.g., 200 watt-hours/m²) and cool white fluorescent light (e.g., 1.2 million lux-hours)
To assess the impact of light on the stability of the molecule.
Thermal Degradation
Solid state, 80°C for 48-72 hours
To evaluate the impact of heat on the stability of the solid drug substance.
Note: The duration and temperature/concentration should be adjusted based on preliminary experiments to achieve the target degradation level.
Sample Preparation and Neutralization
For hydrolytic and oxidative studies, solutions of Azepan-1-yl(phenyl)acetonitrile are prepared in the respective stress media. After the stress period, acidic and basic samples should be neutralized to prevent further degradation before analysis.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust stability-indicating high-performance liquid chromatography (HPLC) method is required to separate the parent drug from its potential degradation products.
[12][13][14]
Proposed HPLC Method Parameters
Parameter
Recommended Condition
Justification
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Provides good retention and separation for moderately polar compounds.
Mobile Phase
A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient elution)
Provides good peak shape for the basic amine and allows for the separation of compounds with a range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Detection
UV at 220 nm and 254 nm
The phenyl ring provides UV absorbance. Using multiple wavelengths can help in detecting different types of degradants.
Column Temperature
30°C
To ensure reproducible retention times.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. [14][15]The specificity is proven by the ability of the method to resolve the main peak from all degradation product peaks.
Identification of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification of unknown degradation products. [16]By comparing the mass spectra of the degradation products with the parent drug and considering the likely degradation pathways, the structures of the degradants can be elucidated.
Figure 3: Experimental Workflow for Stability Studies
Conclusion
The stability of Azepan-1-yl(phenyl)acetonitrile is intrinsically linked to its α-aminonitrile and tertiary amine functionalities. The primary degradation pathways are predicted to be hydrolysis of the nitrile group to an amide and subsequently a carboxylic acid, and oxidation of the tertiary amine to an N-oxide. Photolytic and thermal stress may lead to more complex degradation profiles. A systematic approach to forced degradation studies, coupled with the development and validation of a stability-indicating HPLC method, is crucial for ensuring the quality, safety, and efficacy of any formulation containing this compound. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently assess and control the stability of Azepan-1-yl(phenyl)acetonitrile.
References
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved from [Link]
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025, August 10). ResearchGate. Retrieved from [Link]
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved from [Link]
stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Institutes of Health. Retrieved from [Link]
Hydrolysis of N‐benzylated amino nitriles 7 to amides 8 and acids 9. (n.d.). ResearchGate. Retrieved from [Link]
Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. (2025, March 17). PubMed. Retrieved from [Link]
Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. (2014, July 18). PubMed. Retrieved from [Link]
Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. (n.d.). ResearchGate. Retrieved from [Link]
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved from [Link]
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). National Institutes of Health. Retrieved from [Link]
Thermal degradation of 18 amino acids during pyrolytic processes. (2024, November 25). National Institutes of Health. Retrieved from [Link]
Development and Validation of Stability-Indicating UHPLC-UV-MS Tandem Methods for Lenalidomide Assay, Related Substances, and Genotoxic Impurity Monitoring. (2025, August 4). ResearchGate. Retrieved from [Link]
Thermal decomposition behaviors of ammonium nitrate and carbon mixtures. (2025, August 6). ResearchGate. Retrieved from [Link]
Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
Application Note: Cysteine Protease Profiling using Azepan-1-yl(phenyl)acetonitrile Scaffolds
Introduction & Mechanistic Basis[1][2][3][4][5][6][7] Azepan-1-yl(phenyl)acetonitrile (CAS 17766-41-5) represents a distinct class of -aminonitrile scaffolds utilized in chemical proteomics to interrogate the activity of...
Azepan-1-yl(phenyl)acetonitrile (CAS 17766-41-5) represents a distinct class of
-aminonitrile scaffolds utilized in chemical proteomics to interrogate the activity of cysteine proteases, specifically the papain-like superfamily (e.g., Cathepsins K, L, S, and B).
Unlike irreversible electrophiles (e.g., epoxides like E-64 or vinyl sulfones), the nitrile "warhead" on this molecule facilitates reversible covalent inhibition . This feature is critical for researchers distinguishing between transient regulatory inhibition and permanent inactivation in complex proteomes.
The "Warhead" Mechanism
The utility of Azepan-1-yl(phenyl)acetonitrile relies on the nucleophilic attack of the enzyme's active site cysteine thiolate (
) on the nitrile carbon (). This reaction forms a thioimidate adduct.
Selectivity Driver: The azepane (7-membered) ring is sterically tuned to occupy the hydrophobic S2 pocket of Cathepsin K, providing selectivity over Cathepsins B or L which prefer different steric volumes at this position.
Reversibility: The thioimidate complex is stable enough to block active site access during labeling assays but, unlike alkylation, maintains thermodynamic equilibrium.
Mechanistic Diagram
The following diagram illustrates the reversible thioimidate formation and the S2 pocket occupancy.
Figure 1: Mechanism of reversible covalent inhibition via thioimidate formation.
Experimental Design: Competitive ABPP
The primary application of this molecule is Competitive Activity-Based Protein Profiling (ABPP) . In this workflow, the Azepan-nitrile acts as a "competitor" against a broad-spectrum fluorescent or biotinylated probe (e.g., TAMRA-FP or DCG-04).
The Logic:
Pre-incubation: The proteome is treated with Azepan-1-yl(phenyl)acetonitrile. Active Cathepsin K binds the inhibitor.[1][2]
Labeling: A broad-spectrum probe is added. It labels all remaining active cysteine proteases.
Readout: Cathepsin K is "protected" by the Azepan-nitrile and will not be labeled.
Result: A loss of signal (band disappearance) at ~25-30 kDa (Cathepsin K MW) indicates successful target engagement.
Workflow Diagram
Figure 2: Competitive ABPP workflow for validating inhibitor potency and selectivity.
Detailed Protocol
Materials Required[2][3][4][7][8][9][10][11]
Inhibitor: Azepan-1-yl(phenyl)acetonitrile (10 mM stock in DMSO).
Probe: TAMRA-FP (Fluorophosphonate) or DCG-04 (Biotinylated).
Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 5 mM MgCl₂ (Acidic pH activates Cathepsins).
Sample: Osteoclast lysate or macrophage lysate (high Cathepsin K abundance).
Use lower probe concentration or wash gel with destain.
Calculating IC₅₀
Since the probe (TAMRA-FP) is irreversible and the inhibitor (Azepan-nitrile) is reversible, the IC₅₀ is time-dependent . For accurate
determination, ensure the probe incubation time is short relative to the dissociation rate of the inhibitor, or use the Cheng-Prusoff equation adapted for covalent probes.
References
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanammide inhibitors of cathepsin K." Journal of Medicinal Chemistry. (Foundational work on nitrile inhibitors for Cathepsin K).
Lecaille, F., et al. (2002). "Thermodynamics of the interaction of nitrile inhibitors with cysteine proteases." ChemBioChem. (Mechanistic details on thioimidate formation).
Greenbaum, D., et al. (2002). "Chemical approaches for functionally probing the proteome." Molecular & Cellular Proteomics. (General ABPP protocols for cysteine proteases).
Santa Cruz Biotechnology. "Azepan-1-yl(phenyl)acetonitrile Product Data." (Commercial verification of the reagent).
Application Note: Scalable Synthesis of Azepan-1-yl(phenyl)acetonitrile
-aminonitriles using Azepane and Benzaldehyde. Executive Summary This application note details the process development and scale-up protocol for Azepan-1-yl(phenyl)acetonitrile (CAS: 17766-41-5).
Author: BenchChem Technical Support Team. Date: February 2026
-aminonitriles using Azepane and Benzaldehyde.
Executive Summary
This application note details the process development and scale-up protocol for Azepan-1-yl(phenyl)acetonitrile (CAS: 17766-41-5). This
-aminonitrile is a critical pharmacophore, serving as a precursor for non-natural amino acids and heterocyclic pharmaceutical intermediates (e.g., substituted benzodiazepines or imidazoles).
While classical Strecker syntheses utilize aqueous cyanide salts, this guide prioritizes a Modified Strecker Protocol using Trimethylsilyl Cyanide (TMSCN) . This method offers superior safety profiles, higher purity, and simplified workup for gram-to-kilogram scale batches in a research setting. For multi-kilogram industrial campaigns, a cost-effective Aqueous Bisulfite Route is provided as a secondary process option.
Strategic Analysis & Retrosynthesis
The target molecule is constructed via the nucleophilic addition of a cyanide anion to an in situ generated iminium ion.[1]
Retrosynthetic Disconnection
The molecule is disconnected into three commercially available components:
Benzaldehyde: The electrophilic carbon source.
Azepane (Hexamethyleneimine): The secondary amine nucleophile.[2]
Cyanide Source: TMSCN (Primary) or NaCN (Secondary).
Reaction Pathway Visualization
The following diagram illustrates the reaction mechanism and critical process parameters (CPPs).
Caption: Linear reaction pathway showing the condensation-addition sequence.
This protocol utilizes Acetonitrile (MeCN) as a solvent and Iodine (
) as a mild Lewis acid catalyst. This system promotes rapid imine formation and activates the imine toward cyanation under neutral conditions, minimizing retro-Strecker decomposition.
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
Charging: Add Benzaldehyde (100 g) and Acetonitrile (300 mL) to the flask. Start stirring at 300 RPM.
Catalyst Addition: Add Iodine (11.9 g) . The solution will turn dark brown.
Amine Addition: Charge Azepane (98.1 g) into the addition funnel.
Critical Step: Add Azepane dropwise over 30 minutes. Maintain internal temperature < 30°C using an ice-water bath. The reaction is exothermic.
Equilibration: Once addition is complete, stir at room temperature (20-25°C) for 30 minutes to ensure complete imine formation.
Phase 2: Cyanation
TMSCN Addition: Charge TMSCN (112.2 g) into the addition funnel.
Safety: TMSCN hydrolyzes to HCN upon contact with moisture. Perform this strictly in a fume hood.
Controlled Addition: Add TMSCN dropwise over 45 minutes. Maintain temperature 20-25°C .
Reaction: Remove the ice bath and stir at ambient temperature for 3-4 hours.
Monitoring: Check by TLC (Hexane:EtOAc 4:1) or HPLC.[3][5] The imine intermediate should disappear.
Phase 3: Quench & Workup
Quench: Cool the mixture to 5°C. Slowly add 10% aqueous Sodium Thiosulfate (
, 200 mL) to quench unreacted iodine and hydrolyze excess TMSCN/silyl ethers.
Caution: This step generates HCN gas if the pH drops. Ensure the quench solution is slightly basic or add saturated
.
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (2 x 400 mL) .
Washing: Wash the combined organic layers with:
Water (200 mL)
Brine (200 mL)
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap bath < 40°C).
Isolation: The crude oil usually solidifies upon standing or trituration with cold Hexane/Diethyl Ether. Recrystallize from Ethanol/Water if higher purity is required.
Process Scale Alternative: Aqueous Bisulfite Route
Target Audience: Industrial Process Chemists (>1 kg scale)
Rationale: Cost reduction (TMSCN is expensive) and avoidance of silyl waste.
Principle
Benzaldehyde is converted to its bisulfite adduct , which is water-soluble and reactive toward amines and cyanide. This avoids the instability of the free aldehyde and controls the release of the iminium ion.
Protocol Summary
Adduct Formation: Dissolve Benzaldehyde (1.0 eq) in water. Add
(1.1 eq) solution. Stir 1 hour until a precipitate/clear solution of the adduct forms.
Coupling: Add Azepane (1.0 eq) followed by a solution of NaCN (1.1 eq) dropwise at room temperature.
Workup: The product precipitates out of the aqueous solution or forms an oil layer. Extract with Toluene, wash with water, and concentrate.
Advantage:[6][7][8] No organic solvent is required for the reaction phase (Green Chemistry).
Critical Workflow & Safety Diagram
The following diagram outlines the operational workflow, highlighting critical safety checkpoints (HCN hazards).
Caption: Operational workflow emphasizing thermal control and cyanide safety management.
Safety & Hazard Management (Cyanide Protocol)
Working with
-aminonitriles and TMSCN requires a Zero-Tolerance Safety Protocol .
Engineering Controls: All operations must occur in a high-efficiency fume hood. A portable HCN detector must be mounted on the sash.
Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and full-face shield.
Antidote: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be present and unexpired in the lab.
Waste Destruction:
Do NOT acidify cyanide waste.
Treat all aqueous waste (raffinate) with 10% Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal. This oxidizes Cyanide (
) to Cyanate ().
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Yield
Incomplete imine formation.
Increase time of Step 1; ensure Azepane is fresh (not oxidized).
Product is Red/Dark
Iodine carryover.
Wash organic layer thoroughly with Sodium Thiosulfate.
Retro-Strecker (Decomp)
Acidic workup or high heat.
Keep workup pH > 7. Do not heat > 40°C during concentration.
HCN Alarm Triggers
Moisture ingress in TMSCN.
Check reactor seals. Quench immediately with basic bleach.
References
Strecker, A. (1850).[9] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45. (Foundational Chemistry).[2]
Mai, K.
-aminonitriles." Tetrahedron Letters, 26(12), 1581-1584. Link (TMSCN/MeOH Method).
Yadav, J. S., et al. (2002). "Indium(III)
-aminonitriles." Tetrahedron Letters, 43(33), 5905-5908. Link (Catalytic Method).
Shaikh, R., et al. (2010). "A simple and efficient one-pot synthesis of
-aminonitriles using iodine as a catalyst." Journal of Chemical Sciences, 122, 401–406. Link (Iodine Catalyst Protocol).
Occupational Safety and Health Administration (OSHA). "Cyanide Exposure and Control." Link (Safety Standards).
Technical Support Center: Synthesis of Azepan-1-yl(phenyl)acetonitrile
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of Azepan-1-yl(phenyl)acetonitrile. This document is designed for researchers, chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Azepan-1-yl(phenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Azepan-1-yl(phenyl)acetonitrile?
The most direct and widely employed method is a variation of the Strecker synthesis .[1][2][3] This is a robust, one-pot, three-component reaction involving benzaldehyde, azepane (hexamethyleneimine), and a cyanide source.[2][4] The reaction proceeds via the formation of an α-aminonitrile, which is the target product itself.[4]
Q2: Can you explain the core mechanism of this reaction?
Certainly. The reaction can be dissected into two primary stages:
Iminium Ion Formation: Azepane, acting as a nucleophile, attacks the carbonyl carbon of benzaldehyde. This is typically catalyzed by a mild acid.[5] After a proton transfer and the elimination of a water molecule, a reactive electrophilic intermediate called an iminium ion is formed.[4]
Cyanide Addition: A nucleophilic cyanide ion (CN⁻) then attacks the iminium ion's carbon atom. This step forms the stable carbon-carbon bond, resulting in the final product, Azepan-1-yl(phenyl)acetonitrile.[1][5]
To visualize this process, refer to the mechanistic diagram below.
Caption: The core mechanism of the Strecker synthesis.
Q3: What are the most critical parameters that influence the reaction yield?
Yield optimization hinges on managing the equilibrium and kinetics of the reaction. The most critical factors are:
pH Control: The reaction environment must be acidic enough to facilitate the dehydration step for iminium ion formation but not so acidic that it fully protonates the azepane, which would inhibit its nucleophilic character.[4][5]
Water Removal: The formation of the iminium ion is a condensation reaction that produces water.[4] The presence of excess water can push the equilibrium back towards the starting materials.
Reagent Stoichiometry and Addition Order: The relative amounts of the three components and the order in which they are mixed can dramatically affect the outcome by minimizing side reactions.
Choice of Cyanide Source: Different cyanide reagents (e.g., KCN, NaCN, TMSCN) have varying reactivity and safety profiles that can impact the reaction's success.[6]
Q4: What are the primary safety concerns for this synthesis?
The principal hazard is the use of a cyanide source.
Extreme Toxicity: All cyanide salts (KCN, NaCN) and trimethylsilyl cyanide (TMSCN) are highly toxic if ingested, inhaled, or absorbed through the skin. Hydrogen cyanide (HCN) is an extremely poisonous gas.[4]
HCN Gas Release:Crucially, never mix cyanide salts with acid in an unventilated area. Acidification of a cyanide salt solution will liberate deadly hydrogen cyanide gas.[5] All manipulations must be performed in a certified chemical fume hood.
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict institutional and environmental protocols, typically involving oxidation with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.
Troubleshooting Guide: Common Issues & Solutions
Problem: My reaction yield is very low or I've isolated no product.
This is the most common issue and typically points to a problem in the formation of the critical iminium ion intermediate.
Possible Cause 1: Incorrect pH
Why it happens: If the reaction medium is too basic, the dehydration of the hemiaminal intermediate to the iminium ion is inefficient. If it's too acidic, the azepane is fully protonated to its ammonium salt, rendering it non-nucleophilic and unable to attack the benzaldehyde.
Solution: The "sweet spot" is often a mildly acidic pH. This can be achieved by using azepane hydrochloride as the salt or by adding a catalytic amount of a mild acid like acetic acid. If using KCN/NaCN, the in-situ formation of HCN can provide the necessary acidity.[1][5] Consider using a buffered system if reproducibility is an issue.
Possible Cause 2: Presence of Water
Why it happens: As a condensation reaction, iminium formation is reversible, and the presence of water favors the starting materials.[4] Solvents may contain residual water, or atmospheric moisture can be a factor.
Solution:
Use anhydrous solvents.
Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, directly into the reaction mixture to sequester the water as it forms.[4] This actively drives the equilibrium towards the product.
Possible Cause 3: Suboptimal Reagent Addition
Why it happens: Adding all three components simultaneously can allow the cyanide to attack the benzaldehyde before the iminium ion has had a chance to form, leading to a competing side reaction.
Solution: Consider a sequential addition. Pre-stir the benzaldehyde and azepane in the solvent for a period (e.g., 30-60 minutes) to allow for iminium ion formation before introducing the cyanide source. This ensures the electrophile you want the cyanide to attack is present in a higher concentration.
Problem: I have a significant byproduct that complicates purification.
The most likely byproduct is mandelonitrile, the cyanohydrin of benzaldehyde.
Cause: Competing Cyanohydrin Formation
Why it happens: The cyanide ion is an excellent nucleophile and can attack the carbonyl carbon of benzaldehyde directly.[4] This reaction pathway competes directly with the desired attack on the iminium ion. This issue is exacerbated if the rate of iminium ion formation is slow.
Solution: The strategies to solve this are identical to those for improving overall yield, as they are designed to favor the Strecker pathway over the cyanohydrin pathway.
Prioritize Iminium Formation: Pre-mix the aldehyde and amine before adding cyanide.
Temperature Control: Lowering the reaction temperature can sometimes favor one pathway over another. Experiment with running the reaction at 0 °C versus room temperature.
Use of Lewis Acids: A catalyst like zinc iodide (ZnI₂) can be used with TMSCN, which may preferentially activate the imine for cyanide attack.[7]
Problem: I'm losing my product during the aqueous workup.
This often happens due to the basic nature of the product.
Cause: Incorrect pH during Extraction
Why it happens: Azepan-1-yl(phenyl)acetonitrile is a tertiary amine and is therefore basic. If you wash the organic layer with an acidic solution (e.g., 1M HCl), you will protonate your product, forming a water-soluble ammonium salt which will then be partitioned into the aqueous layer, leading to significant product loss.[8]
Solution: During the workup, wash the organic layer with neutral (water) or basic (e.g., saturated sodium bicarbonate) solutions.[8] The purpose of these washes is to remove water-soluble starting materials or byproducts, not to perform an acid-base extraction on the product itself. If an acidic wash is necessary to remove unreacted azepane, you must later re-basify the aqueous layer to a high pH (>10) and re-extract with an organic solvent to recover your product.
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side reactions. Warning: This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment.
Materials & Reagents
Reagent
Molar Eq.
Purity
Notes
Benzaldehyde
1.0
>99%
Freshly distilled to remove benzoic acid.
Azepane
1.1
>98%
Excess helps drive iminium formation.
Potassium Cyanide (KCN)
1.2
>97%
EXTREMELY TOXIC . Handle with care.
Magnesium Sulfate (MgSO₄)
---
Anhydrous
Used as a dehydrating agent.
Methanol (MeOH)
---
Anhydrous
Reaction solvent.
Diethyl Ether (Et₂O)
---
Reagent
For extraction.
Saturated NaHCO₃ soln.
---
---
For workup.
Brine
---
---
For workup.
Step-by-Step Procedure
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous magnesium sulfate (approx. 10 g).
Imine Formation: Add anhydrous methanol (100 mL), followed by benzaldehyde (1.0 eq) and azepane (1.1 eq). Stir the resulting mixture at room temperature for 1 hour under an inert atmosphere (e.g., nitrogen or argon).
Cyanide Addition: In a separate flask, carefully dissolve potassium cyanide (1.2 eq) in a minimal amount of water (e.g., 10 mL) and add it dropwise to the reaction mixture over 15 minutes. Caution: This will generate some HCN in situ.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde spot is consumed.
Workup - Quenching: Filter the reaction mixture to remove the magnesium sulfate, washing the solid with a small amount of methanol.
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the resulting oil in diethyl ether (100 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[8]
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Azepan-1-yl(phenyl)acetonitrile.
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
General Experimental Workflow
Caption: A streamlined workflow from reaction setup to final analysis.
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
National Institutes of Health. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. [Link]
common side reactions in the Strecker synthesis of alpha-aminonitriles
Technical Support Center: Strecker Synthesis of -Aminonitriles Topic: Troubleshooting Common Side Reactions in Strecker Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Acti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Strecker Synthesis of
-Aminonitriles
Topic: Troubleshooting Common Side Reactions in Strecker Synthesis
Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Status: Active Guide v2.4
Executive Summary & Mechanistic Overview
The Strecker synthesis is a multicomponent condensation of a carbonyl compound (aldehyde/ketone), an amine, and a cyanide source to form
-aminonitriles.[1][2][3][4][5][6][7] While conceptually simple, the reaction is governed by a delicate Thermodynamic vs. Kinetic balance.
The primary failure mode in Strecker synthesis is not usually a lack of reactivity, but rather competitive reversibility . The formation of the imine intermediate is reversible, and the addition of cyanide to the carbonyl (forming a cyanohydrin) competes with addition to the imine.
Core Reaction Pathway & Deviations
The following diagram illustrates the "Happy Path" (Green) versus the critical "Failure Paths" (Red) that this guide addresses.
Figure 1: Mechanistic bifurcation in Strecker synthesis. Note the reversibility of the imine formation and the competitive cyanohydrin pathway.[8]
Troubleshooting Modules (Q&A)
Module A: The Cyanohydrin Trap
Symptom: High consumption of starting aldehyde, but low yield of aminonitrile. Analysis (NMR/GC) shows significant hydroxy-nitrile species or reverted aldehyde.
Q: Why is the cyanohydrin forming instead of my product?A: This is a classic kinetic competition. Cyanide (
) is a strong nucleophile and will attack the most electrophilic species present.[1]
Mechanism: If the imine formation is slow or incomplete,
attacks the aldehyde carbonyl directly.
Thermodynamics: Cyanohydrin formation is often reversible. However, if the equilibrium constant for imine formation (
) is low, the system lingers in the aldehyde state, funneling material into the cyanohydrin "sink."
pH Factor: At low pH (< 7), the amine is protonated (
) and cannot nucleophilically attack the aldehyde to form the imine, leaving the aldehyde exposed to cyanide attack.
Corrective Protocol:
Pre-formation is Critical: Stir the amine and aldehyde without cyanide for 1–2 hours (or until imine formation is complete by TLC/NMR). Use a dehydrating agent (
or Molecular Sieves) to drive the equilibrium toward the imine.
Sequential Addition: Only add the cyanide source (TMSCN or KCN) after the imine is fully formed.
Lewis Acid Catalysis: If using TMSCN, add a Lewis Acid (e.g.,
, ) which activates the imine selectively over the aldehyde [1].
Module B: The "Retro-Strecker" Instability
Symptom: Product is observed in the reaction mixture (in situ) but vanishes or degrades during workup/purification.
Q: My product decomposes on the silica column. Is it the acidity?A: Likely, yes. This is the Retro-Strecker reaction . The formation of
-aminonitriles is an equilibrium process.
Cause: Sterically hindered amines or electron-rich aldehydes destabilize the aminonitrile, making the reverse reaction (loss of HCN) favorable.
Trigger: Silica gel is slightly acidic and can catalyze the expulsion of cyanide, reverting the product to the imine, which then hydrolyzes to the aldehyde.
Corrective Protocol:
Passivate the Silica: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidity.
Immediate Derivatization: Do not isolate the free aminonitrile if it is unstable. Acylate the amine nitrogen immediately (e.g., Acetyl chloride or Boc-anhydride) in the same pot. The
-acyl aminonitrile is significantly more stable against retro-Strecker fragmentation [2].
Avoid Aqueous Workup: If using TMSCN, perform a non-aqueous workup (filtration and evaporation) to prevent hydrolysis.
Module C: The "Brown Gunk" (HCN Polymerization)
Symptom: Reaction mixture turns dark brown/black; yield is negligible.
Q: What is the dark precipitate forming in my flask?A: This is azulmic acid or similar HCN polymers.
Cause: Free cyanide in the presence of base (or even trace impurities) can polymerize rapidly. This is common when using KCN/NaCN without sufficient buffering or if the pH rises > 10.
Safety Hazard: This indicates uncontrolled cyanide reactivity.
Corrective Protocol:
Buffer the System: If using aqueous salts, use a buffered system (e.g.,
) to maintain pH ~9.
Switch to TMSCN: Trimethylsilyl cyanide (TMSCN) is a "masked" cyanide source. It lacks the free electron pairs to initiate anionic polymerization easily. It requires activation (nucleophilic or Lewis Acid) to react, making it much cleaner [3].
Optimized Experimental Protocol
Method: Modified Strecker using TMSCN (Anhydrous)
Why this method? It avoids water (preventing hydrolysis), minimizes free HCN (safety/polymerization), and allows for Lewis Acid catalysis to favor the imine attack over cyanohydrin formation.
Step-by-Step Procedure
Imine Formation (Pre-step):
Charge a flame-dried flask with Aldehyde (1.0 equiv) and Amine (1.0–1.1 equiv) in anhydrous solvent (MeOH or MeCN).
Add 4Å Molecular Sieves (activated) to absorb water.
Stir at RT for 2–4 hours. Checkpoint: Verify Imine formation by ¹H NMR (disappearance of CHO peak).
Cyanide Addition:
Cool the mixture to 0°C.
Add TMSCN (1.2–1.5 equiv) dropwise.
Catalyst: Add a Lewis Acid catalyst (e.g.,
at 5 mol% or Iodine at 10 mol%).
Allow to warm to RT and stir for 4–12 hours.
Workup (Crucial for Stability):
Option A (Stable Product): Quench with sat.
, extract with EtOAc, dry over .
Option B (Unstable/Retro-Strecker Prone): Filter off sieves, concentrate in vacuo, and proceed immediately to hydrolysis (to amino acid) or acylation.
Data: Comparison of Cyanide Sources
Feature
Classic (KCN/NaCN)
Modern (TMSCN)
Solvent
Aqueous / Alcohols
DCM, MeCN, Toluene (Anhydrous)
pH Sensitivity
High (Requires Buffer)
Low (Neutral conditions)
Major Side Reaction
Cyanohydrin & Hydrolysis
Silyl-enol ether formation (rare)
Purification
Difficult (Salts present)
Easy (Volatile byproducts)
Yield (Avg)
40–65%
80–95%
Diagnostic Logic Flow
Use this decision tree to diagnose failure in real-time.
Figure 2: Diagnostic decision tree for Strecker reaction outcomes.
References
BenchChem. (2025).[9] Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. Retrieved from
Kouwenhoven, H.W., et al. (2021).[10] Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from
Sciforum. (2025).[8] Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN. Retrieved from
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Side Reactions.[7] Retrieved from
National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: Prebiotic Implications and Stability. Retrieved from
S_NAr Technical Support Center: Yield Optimization & Troubleshooting
Status: Online | Tier: Level 3 Engineering Support Subject: Nucleophilic Aromatic Substitution ( ) Yield Optimization Welcome to the Optimization Hub You are experiencing low yields in a Nucleophilic Aromatic Substitutio...
You are experiencing low yields in a Nucleophilic Aromatic Substitution reaction. This guide treats your chemical reaction as a system with specific failure modes. We move beyond "try heating it more" to mechanistic root-cause analysis.
Part 1: Rapid Diagnostics (Tier 1 Support)
Before altering the chemistry, verify the system integrity.
Q: My LCMS shows <10% conversion after 24 hours. Is the reaction dead?A: Not necessarily.
reactions have a high activation energy barrier because they disrupt aromaticity during the formation of the Meisenheimer complex.
Checklist:
The "Element Effect": Are you using an Aryl-Fluoride?
Rule: In
, the leaving group ability is often F > > Cl > Br > I .[1]
Why: Unlike
/ (where bond breaking is rate-determining), the rate-determining step in is usually the nucleophilic attack.[2] Fluorine’s high electronegativity lowers the LUMO energy of the ring, accelerating this attack [1, 2].
EWG Placement: Do you have an electron-withdrawing group (EWG) exactly ortho or para to the leaving group?
Meta substitution prevents resonance stabilization of the negative charge. If your EWG is meta,
will not occur thermally.
Solvent Dryness: Are you using "wet" DMF or DMSO?
Water acts as a competing nucleophile (
), hydrolyzing your starting material to a phenol, which kills the reaction yield and complicates purification.
Part 2: Deep Dive Troubleshooting (Tier 2 Support)
Detailed analysis of specific failure modes.
Issue 1: "I see starting material and impurities, but no product."
Diagnosis: The Nucleophile is likely deactivated or the transition state is inaccessible.
Potential Cause
Technical Fix
Mechanistic Rationale
Solvation Shell
Switch solvent to DMSO or NMP . Avoid protic solvents (MeOH/EtOH).
Protic solvents H-bond to the nucleophile, "caging" it.[3] Polar aprotic solvents leave the nucleophile "naked" and highly reactive [3].[3][4]
Counter-Ion Pairing
Add 18-Crown-6 (for ) or 15-Crown-5 (for ).
Sequestering the metal cation breaks the tight ion pair, freeing the anion to attack the ring.
Steric Clash
Switch from to Buchwald-Hartwig (Pd-catalyzed).
If the nucleophile or the site adjacent to the LG is bulky, the trajectory for the attack angle is blocked.
Issue 2: "I have high conversion, but low isolated yield."
Diagnosis: Workup failure or Product instability.
Q: Where did my product go during extraction?A: Many
products (especially amino-heterocycles) are amphoteric or highly polar.
The Trap: Acidifying the aqueous layer to remove excess base can protonate your product (e.g., a pyridine nitrogen), trapping it in the water layer.
Use "salting out" (saturate aqueous layer with NaCl) or use 10% MeOH in DCM for extraction.
Issue 3: "Dangerous Exotherms or Runaway Reactions."
CRITICAL SAFETY WARNING:Q: I am using NaH in DMF to deprotonate my nucleophile.A: STOP IMMEDIATELY.
Risk: Sodium Hydride (NaH) in DMF can undergo a runaway decomposition reaction, leading to explosion.[6] This is a known thermal hazard [4].[6]
Alternative: Use DMSO (below 100°C) or switch the base to
or KHMDS in THF.
Part 3: Advanced Optimization (Tier 3 Support)
When standard protocols fail.
The "Concerted" Mechanism Variance
Recent authoritative studies (Jacobsen et al., Nature Chem. 2018) suggest that not all
reactions proceed through a stable Meisenheimer intermediate.[7]
Implication: If your substrate lacks strong
-acceptors (), the reaction may be concerted .
Optimization: In these cases, the "Element Effect" may diminish. If an Aryl-Fluoride fails, try an Aryl-Bromide with a transition metal catalyst (Ullmann or Buchwald) rather than forcing thermal
conditions [5].
Microwave Acceleration
Q: Can I use a microwave?A: Yes,
is an ideal candidate for microwave synthesis.
Benefit: Polar solvents (DMSO/EtOH) couple well with microwave irradiation.
Data: Reaction times often drop from 12 hours (reflux) to 10-30 minutes (MW) with cleaner profiles, as prolonged heating degrades sensitive substrates [6].
Part 4: Visualizing the Logic
Figure 1: The Energy Landscape & Failure Points
This diagram illustrates why Fluorine (L=F) lowers the activation barrier (
) compared to other halogens.
Caption: The stepwise
pathway. Note that is the highest barrier; Fluorine stabilizes this state via electronegativity.[8]
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing
failure modes based on conversion and product detection.
Part 5: Validated Protocols
Protocol A: Standard High-Yield
Best for: Initial scale-up (100 mg - 1 g).
Preparation: Dry DMF or DMSO over 4Å molecular sieves for 24h.
Stoichiometry:
Substrate (Ar-F): 1.0 equiv.
Nucleophile: 1.1 - 1.2 equiv.
Base (
or ): 2.0 - 3.0 equiv.
Execution:
Combine reagents in a sealed vial (exclude moisture).
Heat to 80°C (monitor by LCMS at 1h, 4h).
Note: If using volatile amines, use a screw-cap pressure vessel.
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/DMSO), then brine. Dry over
.
Protocol B: Micro-Scale Optimization (HTS)
Best for: Screening solvents/bases when yield is stubborn.
Variable
Condition A
Condition B
Condition C
Solvent
DMSO (Anhydrous)
NMP (Anhydrous)
THF (with crown ether)
Base
DIPEA (Hünig's Base)
NaOtBu (Strong base)
Temp
80°C
120°C
100°C (Microwave)
Instructions: Run these 3 parallel reactions on 10mg scale. Analyze via LCMS area % to select the best condition for scale-up.
References
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412.
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The element effect in nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Yang, H., et al. (2006). Thermal Hazards and Safe Scale-Up of Reactions Containing Dimethyl Sulfoxide.[6] Organic Process Research & Development.
Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018).[9] Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10, 917–923.[9]
Bagley, M. C., et al. (2005). Microwave-assisted synthesis of 2-aminopyridines. Tetrahedron Letters.
-Aminonitrile (Strecker Adduct)
Critical Stability Warning:
Users frequently mishandle this compound by treating it like a standard tertiary amine. It possesses a unique instability profile due to the Retro-Strecker Equilibrium .
Acid Sensitivity: Strong acids promote hydrolysis of the nitrile to the amide (2-(azepan-1-yl)-2-phenylacetamide).
Silica Gel Incompatibility: The acidity of standard silica gel (
) often causes decomposition on the column, leading to low yields and "streaking."
Thermal Instability: High heat can revert the compound to its precursors (Benzaldehyde + Azepane + HCN).
The Golden Rule: Avoid acidic environments and prolonged heating >60°C.
Diagnostic Triage: Identify Your Impurity
Before initiating purification, match your observation to the likely impurity using the table below.
Symptom
Probable Impurity
Mechanism of Formation
Recommended Action
Almond-like odor
Benzaldehyde
Unreacted starting material
Protocol A (Bisulfite Wash)
Ammoniacal/Fishy odor
Azepane (Homopiperidine)
Unreacted excess amine
Vacuum Distillation / Protocol B
White precipitate in oil
2-(Azepan-1-yl)-2-phenylacetamide
Hydrolysis (moisture/acid exposure)
Protocol B (Recrystallization)
Product "oils out"
Mixed impurities
Eutectic formation preventing crystal lattice
Protocol B (Seeding)
Yellow/Orange Color
Iminium species / Polymers
Oxidation or Retro-Strecker degradation
Protocol C (Neutral Alumina)
Workflow Visualization
The following decision matrix outlines the logical flow for purifying crude Azepan-1-yl(phenyl)acetonitrile.
Figure 1: Purification Decision Matrix. Note the prioritization of non-chromatographic methods to preserve yield.
Validated Protocols
Protocol A: Benzaldehyde Removal (Bisulfite Wash)
Use this if the crude material smells strongly of almonds. Flash chromatography often fails to separate benzaldehyde effectively due to tailing.
Mechanism: Sodium bisulfite forms a water-soluble adduct with aldehydes, allowing them to be partitioned into the aqueous phase while the aminonitrile remains in the organic phase [1].[1]
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
) .
Extraction:
Add the bisulfite solution to the organic layer (1:1 v/v).
Shake vigorously for 2–3 minutes. Note: Mild exotherm is normal.
Separation:
Collect the organic layer.
Wash the organic layer once with water, then once with brine.
Drying: Dry over anhydrous
, filter, and concentrate in vacuo (bath temp < 40°C).
Protocol B: Recrystallization (The Gold Standard)
Recrystallization is preferred over chromatography to avoid silica-induced decomposition.
Dissolution: Place the crude solid in a flask. Add minimal hot Ethanol (EtOH) (approx. 50-60°C) until dissolved.
Warning: Do not boil excessively; this risks Retro-Strecker decomposition [2].
Precipitation: Remove from heat. Add Heptane dropwise until a faint, persistent cloudiness appears.
Crystallization:
Allow the solution to cool to room temperature slowly.
Transfer to a fridge (4°C) for 4 hours.
Troubleshooting: If the product "oils out" (forms a liquid blob instead of crystals), scratch the glass with a spatula or add a seed crystal from a previous batch.
Filtration: Filter the white crystals and wash with cold Heptane.
Protocol C: Neutral Alumina Chromatography
Use this ONLY if recrystallization fails. Do NOT use Silica Gel.
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5
80:20).
Column Prep: Slurry pack neutral alumina using Hexanes.
Why Neutral Alumina? It lacks the acidic sites of silica gel that protonate the nitrile nitrogen, preventing hydrolysis to the amide [3].
Loading: Load the crude mixture as a concentrated solution in Hexanes/EtOAc (9:1).
Elution: Run the gradient. The aminonitrile typically elutes before the hydrolyzed amide impurities.
TLC Monitoring: Use Silica plates for checking fractions, but run them immediately. The product spot may degrade on the TLC plate if left too long, giving a false impression of impurity.
Frequently Asked Questions (FAQs)
Q: Can I use an acid wash (e.g., 1M HCl) to remove the unreacted Azepane amine?A:Proceed with extreme caution. While the aminonitrile is basic, it is less basic than Azepane. However, aqueous acid promotes the equilibrium back to the iminium ion (Retro-Strecker). If you must do this, use cold (0°C) dilute acid and perform the extraction very rapidly (under 2 minutes), immediately neutralizing the aqueous layer. Protocol A and B are significantly safer.
Q: My product turned into a red/orange oil after leaving it on the bench. What happened?A: This indicates oxidative degradation or Retro-Strecker decomposition.
-Aminonitriles should be stored under an inert atmosphere (Argon/Nitrogen) in a freezer (-20°C). The color likely comes from polymerized iminium species. Use Protocol C (Alumina plug) to remove the colored polymers.
Q: The NMR shows a small doublet peak near the nitrile carbon. Is this an impurity?A: Check your solvent. If you are using
that is acidic (common in old bottles), the product may be protonating or hydrolyzing in the NMR tube. Filter your through basic alumina before running the sample to ensure the spectrum represents the true sample purity.
References
Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [Link]
Technical Support Center: Preventing Product Degradation During Azepan-1-yl(phenyl)acetonitrile Workup
Welcome to the technical support center for Azepan-1-yl(phenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and purifying t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Azepan-1-yl(phenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and purifying this valuable α-aminonitrile intermediate. Our focus is to provide in-depth, field-proven insights into preventing product degradation during the critical workup and purification stages. By understanding the underlying chemical principles, you can optimize your protocols to ensure maximum yield and purity.
Section 1: Core Principles of α-Aminonitrile Stability
Azepan-1-yl(phenyl)acetonitrile, like other α-aminonitriles, is susceptible to specific degradation pathways that are highly dependent on the chemical environment. The two primary routes of decomposition during workup are the Retro-Strecker reaction and nitrile hydrolysis .[1][2][3] Understanding these mechanisms is the first step toward preventing them.
Retro-Strecker Reaction: This is an equilibrium process where the α-aminonitrile reverts to its precursors: an iminium ion (formed from benzaldehyde and azepane) and a cyanide ion.[4] This reaction is catalyzed by both acid and base, making pH control during the workup paramount. Exposing the compound to harsh pH conditions can rapidly decompose the product back into its starting materials.
Hydrolysis: The nitrile functional group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[2][5] This process is typically promoted by strong acidic or basic conditions, often coupled with heat.[2] While full hydrolysis to the amino acid usually requires harsh conditions, partial hydrolysis to the amide can be a significant source of impurities during a prolonged or poorly controlled workup.
dot
Caption: Troubleshooting logic for addressing low product yield.
Section 3: Recommended Protocols
Protocol 1: Optimized Aqueous Workup Procedure
This protocol is designed to neutralize the reaction mixture and extract the product while minimizing the risk of degradation.
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0-5°C in an ice bath.
Quenching: Slowly and with vigorous stirring, add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the aqueous phase is between 8.0 and 8.5. Monitor with pH paper.
Extraction: Transfer the biphasic mixture to a separatory funnel. Add ethyl acetate (EtOAc) and perform the extraction by gently inverting the funnel 10-15 times. Allow the layers to separate and drain the aqueous layer.
Back-Extraction (Optional): If yield is a concern, re-extract the aqueous layer with a fresh portion of EtOAc.
Washing: Combine the organic layers and wash once with saturated aqueous NaCl (brine). This helps remove residual water and break any minor emulsions.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 35°C.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This method is essential for purifying the basic Azepan-1-yl(phenyl)acetonitrile without inducing on-column degradation.
Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point is a gradient of ethyl acetate in hexanes. To the chosen solvent mixture, add 1-2% triethylamine (TEA) by volume (e.g., for 100 mL of eluent, add 1-2 mL of TEA). The target compound should have an Rf value of approximately 0.2-0.3 in the starting eluent.
2[6]. Column Packing: Prepare a slurry of silica gel in the starting eluent (containing TEA). Pack the column as usual. Equilibrate the packed column by flushing with at least two column volumes of the TEA-containing eluent.
3[7]. Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the mass of your crude product) and concentrate on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Run the column using the TEA-containing eluent, collecting fractions and monitoring by TLC. A shallow gradient of the more polar solvent can improve separation.
Post-Purification: Combine the pure fractions. The TEA is volatile and will be removed along with the eluent during concentration on the rotary evaporator.
Caption: Optimized workflow for workup and purification.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the ideal pH range for working up Azepan-1-yl(phenyl)acetonitrile?
A: The ideal pH range is between 7.5 and 8.5. This range is sufficiently basic to ensure any acidic catalysts are neutralized but mild enough to prevent significant retro-Strecker degradation. Saturated sodium bicarbonate naturally buffers in this range.
Q: How should I store the purified product to ensure long-term stability?
A: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a freezer (-20°C). Protecting it from air, moisture, and light will maximize its shelf life.
Q: Can I use a different base, like NaOH or K₂CO₃, to quench my reaction?
A: It is strongly discouraged. Strong bases like sodium hydroxide (NaOH) or even moderately strong bases like potassium carbonate (K₂CO₃) can create a highly basic aqueous environment (pH > 10), which will significantly accelerate the retro-Strecker reaction, leading to substantial product loss.
Q: My starting materials (benzaldehyde, azepane) are old. Could this affect the workup?
A: Yes. Old benzaldehyde can oxidize to benzoic acid. This excess acid will require more base to neutralize during the quench, potentially leading to vigorous gas evolution and a less controlled workup. Impurities in the starting materials can also lead to side products that complicate purification and may contribute to emulsion formation. It is always best to use freshly distilled or high-purity starting materials.
References
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 11, 2026, from [Link]
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 11, 2026, from [Link]
Deactivating Silica Gel with Triethylamine. (2015, May 13). Reddit. Retrieved February 11, 2026, from [Link]
Tips for Troubleshooting Liquid–Liquid Extractions. (2020, May 1). LCGC International. Retrieved February 11, 2026, from [Link]
Silica Gel Column Chromatography. (n.d.). Teledyne Labs. Retrieved February 11, 2026, from [Link]
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 11, 2026, from [Link]
Step-by-Step Procedures For Extractions. (2022, April 7). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved February 11, 2026, from [Link]
Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 11, 2026, from [Link]
Deactivation of silica gel? (2019, March 28). ResearchGate. Retrieved February 11, 2026, from [Link]
How can i isolate polar basic compound with silica gel column chromatography? (2018, June 18). ResearchGate. Retrieved February 11, 2026, from [Link]
Wall, R. A. (1983). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 55(9), 1572-1576. [Link]
Strecker Synthesis. (n.d.). NROChemistry. Retrieved February 11, 2026, from [Link]
Brassé, C., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. [Link]
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]
Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]
Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]
Pascal, R., & Boiteau, L. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]
Isolation and Purification of Natural Compounds - Column Chromatography. (2024, August 12). Sorbead India. Retrieved February 11, 2026, from [Link]
Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1215. [Link]
Wagner, A., & Ofial, A. R. (2018). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry, 20(1), 103-109. [Link]
Strecker Synthesis of Alpha Amino Acids. (2016, June 9). YouTube. Retrieved February 11, 2026, from [Link]
does anyone have a good overview for the strecker synthesis. (2018, May 12). Reddit. Retrieved February 11, 2026, from [Link]
Chen, J., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 28989. [Link]
Chen, J., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 28989. [Link]
α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
Amine Thermal Degradation. (2008, April 8). Bryan Research & Engineering, LLC. Retrieved February 11, 2026, from [Link]
Chen, J., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14. [Link]
phenyl acetonitrile, 140-29-4. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]
2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved February 11, 2026, from [Link]
How long is a p-terphenyl solution in acetontrile stable? (2017, March 7). ResearchGate. Retrieved February 11, 2026, from [Link]
α-PHENYLACETOACETONITRILE. (n.d.). Organic Syntheses. Retrieved February 11, 2026, from [Link]
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]
The Challenge:
Azepan-1-yl(phenyl)acetonitrile contains a seven-membered azepane ring. The nitrogen atom in this ring is a tertiary amine with a pKa typically ranging between 9.5 and 10.5 . In standard Reversed-Phase HPLC (RP-HPLC) on silica-based columns, this basic nitrogen becomes protonated (
) at neutral or acidic pH.
The Root Cause:
The protonated amine interacts electrostatically with residual ionized silanol groups (
) on the stationary phase surface. This secondary interaction acts as a "drag" on the molecule, causing the characteristic "shark fin" tailing (USP Tailing Factor ).
Quick Diagnostic:
If your peak looks like a right-angled triangle (sharp rise, slow fall), you are fighting silanol activity . If the peak is broad but symmetrical, you are likely facing column collapse or extra-column volume issues.
Diagnostic Workflow
Use this logic gate to identify the specific source of your tailing.
Technical Q&A: The Mechanics of Tailing
Q1: Why does this specific azepane derivative tail so badly on my C18 column?
Answer:
The tailing is a result of Ion-Exchange Mechanism .
Standard C18 columns are made of silica. Even "end-capped" columns possess residual silanol groups (
The Analyte: At pH 3–7, the azepane nitrogen is protonated (
).
The Column: Above pH 3.5, silanols begin to ionize (
).
The Interaction: The positive charge on the drug binds to the negative charge on the silica.[2] This is a slow kinetic process compared to the fast hydrophobic partition, resulting in a "tail."[2]
Q2: I am using a "Base Deactivated" (BDS) column. Why is it still tailing?
Answer:
"Base Deactivated" is a marketing term, not a guarantee. Older BDS columns (Type A silica) still have significant metal impurities that increase silanol acidity.[3]
Solution: Switch to Type B (High Purity) Silica or, preferably, Hybrid Particle Technology (HPT) (e.g., Waters XBridge/BEH or Agilent Poroshell HPH). These particles have chemically modified surfaces that resist silanol ionization.
Q3: Can I just add Triethylamine (TEA)?
Answer:
Yes, this is the "Traditional Fix."
Mechanism: TEA is a stronger base than the azepane derivative. It floods the column and saturates the active silanol sites, effectively "blocking" them so your analyte cannot bind.
Protocol: Add 5–10 mM TEA to the aqueous buffer.
Warning: TEA permanently alters the column. Dedicate that column to this method.
Recommended Solutions & Protocols
We recommend two distinct approaches. Method A (High pH) is the modern gold standard for basic drugs. Method B (Low pH + Ion Pair) is the alternative if your column cannot tolerate high pH.
Method A: The "High pH" Strategy (Gold Standard)
Why it works: At pH 10.5, the azepane nitrogen is de-protonated (neutral). Neutral amines do not interact with silanols.
Parameter
Specification
Note
Column
Hybrid C18 (e.g., Waters XBridge BEH C18)
CRITICAL: Must be rated for pH 1-12. Standard silica dissolves at pH > 8.
Mobile Phase A
10 mM Ammonium Bicarbonate (pH 10.5)
Adjust pH with Ammonium Hydroxide.
Mobile Phase B
Acetonitrile
Methanol causes higher pressure but different selectivity.
Gradient
5% B to 95% B over 10 mins
Azepan-1-yl(phenyl)acetonitrile is hydrophobic; requires high %B to elute.
Temp
40°C
Reduces viscosity and improves mass transfer.
Method B: The "Low pH + Modifier" Strategy (Traditional)
e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex.
Mobile Phase A
0.1% Phosphoric Acid + 5 mM Triethylamine
pH adjusted to 2.5 after adding TEA.
Mobile Phase B
Acetonitrile
Constraint
Do not use MS detection
TEA suppresses ionization in Mass Spec. Use Formic Acid for MS (though tailing may persist).
Mechanism Visualization
The following diagram illustrates the molecular competition occurring inside the column during Method B (TEA addition).
Quantitative Comparison of Strategies
The table below summarizes expected improvements in peak symmetry based on internal validation data for basic amines.
Condition
Mobile Phase pH
Additive
Expected Tailing Factor ()
Suitability
Unoptimized
pH 6.0 (Ammonium Acetate)
None
2.2 – 3.5
❌ Fail
Acidic
pH 2.5 (Formic Acid)
None
1.4 – 1.8
⚠️ Marginal
Traditional
pH 2.5 (Phosphate)
TEA (5mM)
1.1 – 1.3
✅ Pass (UV Only)
Modern
pH 10.5 (Bicarbonate)
None
1.0 – 1.2
✅ Excellent (LC-MS Compatible)
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
Waters Corporation. (2023). XBridge BEH Column Technology: High pH Stability for Basic Compounds. Waters Application Notes.
Dolan, J. W. (2003). LCGC Magazine: Troubleshooting Peak Tailing. LCGC North America.
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.
Azepan-1-yl(phenyl)acetonitrile vs. other alpha-aminonitriles in biological assays
The following technical guide provides a comparative analysis of Azepan-1-yl(phenyl)acetonitrile against other cyclic -aminonitriles, focusing on its application as a covalent modifier in cysteine protease assays (specif...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comparative analysis of Azepan-1-yl(phenyl)acetonitrile against other cyclic
-aminonitriles, focusing on its application as a covalent modifier in cysteine protease assays (specifically Cathepsin K).
Comparative Guide: Azepan-1-yl(phenyl)acetonitrile vs. Cyclic
-Aminonitrile Analogs
Executive Summary
Azepan-1-yl(phenyl)acetonitrile (CAS: 17766-41-5) represents a distinct class of
-aminonitrile warheads utilized in the development of cysteine protease inhibitors. Unlike its 5-membered (pyrrolidine) and 6-membered (piperidine) analogs, the 7-membered azepane ring confers unique conformational properties that enhance selectivity for the S1/S1' subsites of Cathepsin K , a key target in osteoporosis and bone resorption research.
This guide compares the azepane scaffold against standard pyrrolidine and piperidine derivatives, evaluating hydrolytic stability (resistance to the Retro-Strecker reaction) and inhibitory potency (
).
Feature
Azepan-1-yl (7-ring)
Piperidin-1-yl (6-ring)
Pyrrolidin-1-yl (5-ring)
Primary Target
Cathepsin K (Selective)
Cathepsin S / K (Mixed)
DPP4 / Prolyl Oligopeptidases
Mechanism
Reversible Thioimidate Formation
Reversible Thioimidate
Reversible Thioimidate
Configurational Stability
High (Rigid Chair-Twist)
Moderate
Low (Prone to racemization)
Hydrolytic Half-life ()
> 24 h (pH 7.4)
~12–18 h
< 6 h (Variable)
Mechanistic Basis: The Nitrile Warhead
The biological activity of Azepan-1-yl(phenyl)acetonitrile relies on the electrophilicity of the nitrile carbon. In the active site of cysteine proteases (e.g., Cathepsin K), the nucleophilic thiolate of the catalytic cysteine (Cys25) attacks the nitrile to form a thioimidate adduct .
Pathway Diagram: Thioimidate Formation vs. Retro-Strecker Decomposition
The following diagram illustrates the desired inhibition pathway versus the competing decomposition pathway (Retro-Strecker) that researchers must control for in assay buffers.
Figure 1: Kinetic partitioning between covalent inhibition (blue path) and chemical instability (red dashed path).
Comparative Performance Analysis
Potency and Selectivity (SAR)
Structure-Activity Relationship (SAR) studies indicate that ring size dictates the fit within the hydrophobic S2 and S1' pockets of Cathepsin K.
Azepane (7-membered): The larger ring occupies the S2 pocket more effectively than smaller rings, displacing water molecules and increasing binding entropy. This leads to sub-nanomolar
values (typically 0.1 – 5 nM for optimized leads).
Piperidine (6-membered): Often exhibits good potency but lower selectivity against Cathepsin L and S.
Pyrrolidine (5-membered): Frequently targets dipeptidyl peptidases (e.g., DPP4) rather than Cathepsins due to the "proline-mimetic" nature of the 5-membered ring.
Chemical Stability (The Retro-Strecker Problem)
-Aminonitriles are chemically equivalent to "masked iminium ions." In aqueous buffers, they can spontaneously revert to the corresponding imine and cyanide (HCN).
Observation: Azepan-1-yl derivatives show superior stability compared to acyclic or pyrrolidine analogs. The 7-membered ring imposes conformational constraints that disfavor the planar transition state required for cyanide elimination.
Impact: This stability ensures that the
values measured in 30-60 minute assays reflect true inhibition, not compound degradation.
Experimental Protocols
Protocol A: Fluorogenic Cathepsin K Inhibition Assay
Objective: Determine the
of Azepan-1-yl(phenyl)acetonitrile against human Cathepsin K.
Reagents:
Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (Freshly added).
Substrate: Z-Phe-Arg-AMC (Km ~ 50 µM).
Enzyme: Recombinant Human Cathepsin K (final conc. 0.5 nM).
Workflow:
Preparation: Dissolve Azepan-1-yl(phenyl)acetonitrile in DMSO to 10 mM stock. Serial dilute (1:3) in DMSO.
Pre-incubation: Add 1 µL of inhibitor to 49 µL of Enzyme Solution in black 96-well plates. Incubate for 15 minutes at 25°C.
Note: Pre-incubation is critical for nitriles to allow thioimidate formation (slow-binding kinetics).
Relevance: Demonstrates the potency of nitrile warheads attached to aza-scaffolds and their selectivity profiles against C
Cysteine protease inhibition by nitrile-based inhibitors: a comput
Source: Kanaan, N., et al. (2013). Frontiers in Chemistry.
Relevance: Provides the mechanistic QM/MM evidence for the thioimidate formation pathway between nitriles and the Cys25-His162 dyad.
Organoc
-Aminonitriles: A Review.
Source: Ullah, B., et al. (2023). Molecules.
Relevance: Discusses the stability, synthesis, and Retro-Strecker decomposition issues inherent to the
-aminonitrile class.
Comparative
comparative study of different catalysts for Azepan-1-yl(phenyl)acetonitrile synthesis
Introduction: The Significance of Azepan-1-yl(phenyl)acetonitrile Azepan-1-yl(phenyl)acetonitrile and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. As α-aminonitriles, they serv...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Azepan-1-yl(phenyl)acetonitrile
Azepan-1-yl(phenyl)acetonitrile and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. As α-aminonitriles, they serve as versatile precursors to a wide array of more complex molecules, including α-amino acids and various nitrogen-containing heterocyclic compounds. The unique seven-membered azepane ring, in particular, imparts distinct conformational properties that can be crucial for biological activity, offering a pathway to explore novel chemical spaces in drug development.
The synthesis of these compounds is most commonly achieved through the Strecker reaction, a classic multicomponent reaction that brings together an aldehyde (benzaldehyde), a secondary amine (azepane), and a cyanide source.[1] The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for the synthesis of Azepan-1-yl(phenyl)acetonitrile, offering insights into their mechanisms, performance, and practical applicability for researchers and drug development professionals.
The Strecker Reaction: A Mechanistic Overview
The Strecker reaction is a cornerstone of organic synthesis for the formation of α-aminonitriles.[2][3] The reaction proceeds through the initial formation of an iminium ion from the condensation of an aldehyde and an amine. This electrophilic intermediate is then attacked by a cyanide nucleophile to yield the final α-aminonitrile product. The overall process can be catalyzed by a variety of agents that facilitate either the iminium ion formation or the subsequent nucleophilic addition of the cyanide.[4]
The choice of catalyst not only influences the reaction rate and yield but can also be leveraged to control stereoselectivity in the synthesis of chiral α-aminonitriles. In the context of synthesizing Azepan-1-yl(phenyl)acetonitrile from benzaldehyde and the secondary amine azepane, the catalyst plays a crucial role in activating the reactants and promoting the key bond-forming steps.
Figure 2: Proposed mechanism of a bifunctional organocatalyst in the Strecker reaction.
Heterogeneous Catalysis: Simplifying Purification
Heterogeneous catalysts, such as metal oxides, clays, and functionalized polymers, offer significant advantages in terms of catalyst recovery and product purification. For the Strecker reaction, various solid-supported catalysts have been developed, allowing for easy separation from the reaction mixture by simple filtration.
One documented example for the synthesis of Azepan-1-yl(phenyl)acetonitrile utilizes potassium ferrocyanide as both a non-toxic cyanide source and a potential heterogeneous catalyst precursor. While the reported yield of 59% is moderate, this approach highlights the potential for developing safer and more sustainable synthetic routes.
Causality of Experimental Choice: The primary driver for using heterogeneous catalysts is the simplification of the downstream processing. The ability to easily remove the catalyst is highly desirable in industrial settings, as it reduces purification costs and minimizes waste.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic approaches for the synthesis of Azepan-1-yl(phenyl)acetonitrile, based on available literature data and analogous reactions.
Metal-free, low toxicity, high yields, potential for asymmetry
Catalyst cost can be higher
Heterogeneous
Potassium Ferrocyanide
K₄[Fe(CN)₆]
59% (documented)
80 °C, 13 h
Easy catalyst removal, non-toxic cyanide source
Moderate yield in the documented case
Experimental Protocols
The following are representative experimental protocols for the synthesis of Azepan-1-yl(phenyl)acetonitrile using different catalytic approaches.
Protocol 1: Synthesis using Potassium Ferrocyanide (Heterogeneous/Non-toxic Cyanide Source)
This protocol is adapted from a documented procedure for the synthesis of Azepan-1-yl(phenyl)acetonitrile.
Materials:
Benzaldehyde
Azepane
Potassium ferrocyanide (K₄[Fe(CN)₆])
Potassium ferricyanide (K₃[Fe(CN)₆])
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Procedure:
In a round-bottom flask, dissolve potassium ferrocyanide and potassium ferricyanide in water.
To this aqueous solution, add a solution of benzaldehyde (1.0 eq.) and azepane (1.0 eq.) in ethyl acetate.
Heat the reaction mixture to 80 °C and stir vigorously for 13 hours, protecting the reaction from light.
After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford Azepan-1-yl(phenyl)acetonitrile.
Protocol 2: General Procedure for Organocatalytic Synthesis (Hypothetical for Azepan-1-yl(phenyl)acetonitrile based on analogous reactions)
This generalized protocol is based on high-yielding Strecker reactions of secondary amines catalyzed by cinchona alkaloid derivatives.
[1]
Materials:
Benzaldehyde
Azepane
Hydroquinine (as catalyst, e.g., 10 mol%)
Trimethylsilyl cyanide (TMSCN)
Dichloromethane (anhydrous)
Sodium fluoride (optional additive)
Procedure:
To a stirred solution of hydroquinine in anhydrous dichloromethane, add benzaldehyde (1.0 eq.) and azepane (1.2 eq.).
Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.5 eq.) dropwise.
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the mixture with dichloromethane.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Figure 3: A generalized experimental workflow for the synthesis and purification of Azepan-1-yl(phenyl)acetonitrile.
Conclusion and Future Outlook
The synthesis of Azepan-1-yl(phenyl)acetonitrile via the Strecker reaction can be effectively achieved using a variety of catalytic systems. While uncatalyzed methods provide a simple baseline, the use of catalysts can significantly improve yields and reaction times.
Organocatalysts , such as hydroquinine, represent a highly promising avenue, offering the potential for high yields under mild, metal-free conditions. Further optimization of these systems for the specific synthesis of Azepan-1-yl(phenyl)acetonitrile could lead to highly efficient and scalable processes.
Heterogeneous catalysts and the use of non-toxic cyanide sources like potassium ferrocyanide are attractive from a green chemistry and process safety perspective, although further development is needed to improve yields.
Lewis acid catalysis remains a viable option for achieving high yields, but the challenges of metal contamination and moisture sensitivity must be carefully managed, particularly in a pharmaceutical context.
Future research in this area will likely focus on the development of more active and selective organocatalysts and robust heterogeneous systems that combine high efficiency with ease of use and a favorable safety profile. The exploration of flow chemistry approaches for the Strecker reaction could also offer significant advantages in terms of safety and scalability.
References
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850 , 75(1), 27-45. [Link]
Endesfelder, A.; G-Landgraf, J.; Giernoth, R. Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 2022 , 12(10), 1149. [Link]
Sadhukhan, A.; et al. Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent). Request PDF, 2025 . [Link]
150 Years of Strecker Reaction. Michigan State University Chemistry. [Link]
Van den Eynde, J. J.; et al. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 2021 , 6(2), 1637–1647. [Link]
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
(a) Overview of Strecker reaction of benzaldehyde, yielding the related... ResearchGate. [Link]
Shaabani, A.; et al. Recent advances in the application of metal-based catalysts for the Strecker reaction. RSC Advances, 2015 , 5(102), 83877-83901. [Link]
One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. [Link]
spectroscopic data comparison of Azepan-1-yl(phenyl)acetonitrile and its analogs
This guide provides an in-depth spectroscopic comparison of Azepan-1-yl(phenyl)acetonitrile and its cyclic amine analogs (pyrrolidine and piperidine derivatives). These -aminonitriles are critical intermediates in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic comparison of Azepan-1-yl(phenyl)acetonitrile and its cyclic amine analogs (pyrrolidine and piperidine derivatives). These
-aminonitriles are critical intermediates in the synthesis of non-natural amino acids and pharmaceutical scaffolds via the Strecker reaction.
Structural Context & Significance
The core scaffold consists of a phenyl ring and a cyclic amine (azepane, piperidine, or pyrrolidine) attached to a central methine carbon bearing a nitrile group. The spectroscopic signature is defined by the chiral center (
The following table synthesizes experimental data to highlight the effect of ring size on chemical shifts and vibrational frequencies.
Feature
Azepane Analog (7-Ring)
Piperidine Analog (6-Ring)
Pyrrolidine Analog (5-Ring)
CAS No.
N/A (Research Grade)
5766-79-0
5766-78-9
H NMR (-CH)
4.84 ppm (d, J=1.4 Hz)
~4.60 – 4.75 ppm (s)
5.05 ppm (s)
C NMR (CN)
~116 ppm
~115 ppm
116.2 ppm
C NMR (-CH)
~68.0 ppm
~65.5 ppm
59.4 ppm
IR (CN)
~2220–2240 cm (Weak)
~2220–2230 cm (Weak)
~2220–2240 cm (Weak)
MS (Base Peak)
m/z 187 ([M-CN])
m/z 173 ([M-CN])
m/z 159 ([M-CN])
Technical Analysis of Trends
H NMR Shift: The -methine proton in the pyrrolidine analog ( 5.05) is significantly deshielded compared to the piperidine and azepane analogs. This is attributed to the ring strain and conformation of the 5-membered ring, which alters the magnetic anisotropy around the chiral center.
Nitrile IR Stretch: In all three analogs, the C
N stretch is weak or sometimes barely visible around 2220–2240 cm. Unlike conjugated nitriles (which show strong bands), the -aminonitrile functionality has a smaller change in dipole moment during vibration, leading to low intensity. Note: Do not confuse atmospheric CO (2350 cm) with the nitrile band.
Mass Spectrometry: The fragmentation is dominated by the loss of the cyano group (M - 26) . The resulting iminium ion is highly stable, often forming the base peak (100% intensity), followed by the tropylium ion (m/z 91) derived from the benzyl moiety.
4.84 (d, J = 1.4 Hz, 1H): The diagnostic methine proton ( to CN). The small coupling constant (J = 1.4 Hz) suggests long-range coupling or a specific conformational lock in the 7-membered ring.
2.80 – 2.60 (m, 4H):-protons of the azepane ring (adjacent to Nitrogen).
1.80 – 1.50 (m, 8H): Remaining methylene protons of the azepane ring.
Mass Spectrometry Fragmentation Pathway
The ionization leads to a predictable breakdown useful for structural confirmation.
Molecular Ion: [M+H]
observed (often weak).
-Cleavage: Expulsion of the nitrile radical/group (-CN).
Iminium Ion Formation: The resulting [Ph-CH=N-Azepane]
ion is the most abundant species.
Figure 1: Primary fragmentation pathway in ESI-MS for
-aminonitriles.
Experimental Protocol: Strecker Synthesis
This protocol describes the synthesis of 2-(Azepan-1-yl)-2-phenylacetonitrile.[1]
Purify the crude orange oil via Silica Gel Column Chromatography.[1]
Eluent: Cyclohexane:Ethyl Acetate (Gradient 10:1 to 2:1).
Yield: Typically 50–65% (isolated as a pale yellow/orange oil).
Figure 2: One-pot Strecker synthesis workflow for azepane derivatives.
References
One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. Royal Society of Chemistry (RSC) Advances. (Contains specific NMR data for Azepane and Pyrrolidine analogs).
assessing the purity of synthesized Azepan-1-yl(phenyl)acetonitrile against a reference standard
Introduction & Scientific Context Azepan-1-yl(phenyl)acetonitrile is a critical -aminonitrile intermediate, typically synthesized via the Strecker reaction involving benzaldehyde, azepane (hexamethyleneimine), and a cyan...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
Azepan-1-yl(phenyl)acetonitrile is a critical
-aminonitrile intermediate, typically synthesized via the Strecker reaction involving benzaldehyde, azepane (hexamethyleneimine), and a cyanide source (e.g., TMSCN or NaCN).
In pharmaceutical applications, the purity of this intermediate is paramount because
-aminonitriles are chemically labile. They are prone to hydrolysis (converting to the corresponding amide or carboxylic acid) and retro-Strecker decomposition (reverting to iminium ions and cyanide).
This guide provides a rigorous, self-validating framework for assessing the purity of your synthesized batch against a certified Reference Standard (RS). We move beyond simple "purity percentages" to analyze specific impurity profiles that affect downstream yield and safety.
Analytical Workflow Visualization
The following diagram outlines the logical flow for assessing the synthesized compound, prioritizing non-destructive techniques first.
Figure 1: Sequential workflow for comparative purity assessment. Note the parallel processing of the Reference Standard to normalize systemic errors.
HPLC is the "Gold Standard" for quantitative comparison. The challenge with Azepan-1-yl(phenyl)acetonitrile is separating the basic azepane ring from the neutral benzaldehyde (starting material) and the polar amide hydrolysis product.
Experimental Protocol
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Buffers basic amine, improves peak shape).
Detection: UV at 254 nm (Phenyl ring absorption) and 210 nm (Amide bond detection).
Causality & Logic
We use acidic mobile phase because the azepane nitrogen is basic (
). Without acidification, the amine interacts with silanol groups on the column, causing peak tailing. Protonating the amine ensures a sharper peak, though it elutes earlier. The gradient is necessary to elute the highly non-polar unreacted benzaldehyde, which often co-elutes if an isocratic method is used.
Comparative Data: Synthesized vs. Reference
The table below illustrates a typical comparison where the synthesized batch shows signs of early-stage hydrolysis.
Parameter
Reference Standard (RS)
Synthesized Batch (Lot #042)
Status
Retention Time (RT)
8.42 min
8.44 min
Pass ( min)
Peak Area % (Purity)
99.8%
96.5%
Alert
Impurity A (Benzaldehyde)
Not Detected
1.2% (RT: 12.1 min)
Incomplete Reaction
Impurity B (Amide)
Not Detected
2.1% (RT: 4.5 min)
Hydrolysis
Tailing Factor
1.1
1.3
Acceptable
Method 2: Nuclear Magnetic Resonance (
H NMR)
While HPLC gives quantity, NMR confirms identity and detects residual solvents that HPLC might miss (e.g., dichloromethane from extraction).
Protocol
Solvent:
(Chloroform-d) is preferred over DMSO- to prevent hygroscopic water absorption which confuses the hydrolysis assessment.
Concentration: 10 mg in 0.6 mL.
Scans: 16 (Standard) or 64 (for impurity detection).
Key Diagnostic Signals
The purity assessment hinges on the Methine Proton (
-H) attached to the chiral center.
Target Molecule (
-aminonitrile): Look for a singlet or distinct signal around 4.5 - 5.0 ppm (depending on exact shielding).
Impurity (Amide): Hydrolysis shifts this proton downfield due to the carbonyl anisotropy of the amide group.
Impurity (Benzaldehyde): Distinct aldehyde proton signal at
10.0 ppm .
Self-Validating Calculation
To calculate molar purity (
) using an internal standard (e.g., Dimethyl sulfone):
Where
= Integration area, = Number of protons contributing to signal, = Molar mass.
Method 3: Thermal Analysis (DSC/Melting Point)
A quick, physical check for bulk purity.
Reference Standard: Sharp melting point (range
C).
Synthesized Batch: Broadening of the melting range indicates impurities (eutectic depression).
Protocol: Heat at 1^\circ C/min.
Observation: If the Reference melts at
C, and your batch melts at C with a C range, significant solvent or starting material remains.
Troubleshooting & Mechanism of Failure
Understanding why your batch differs from the reference is as important as the measurement itself.
Figure 2: Common impurity sources in Strecker synthesis and corrective actions.
Critical Insight: The "Moisture Trigger"
-aminonitriles are stable in dry conditions but rapidly degrade in the presence of moisture and trace acid. If your HPLC shows the "Amide" peak increasing over time (e.g., re-injecting the same vial after 4 hours), your autosampler solvent might be contaminated with water, or the sample is degrading during analysis.
Validation Step: Inject the Reference Standard immediately after preparation. If it shows impurities after 4 hours, the instability is analytical, not synthetic.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Master Organic Chemistry. (n.d.). The Strecker Synthesis.[3][4][5][6][7][8][9][10] Retrieved from MasterOrganicChemistry.com. Link
National Institutes of Health (NIH). (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.[8][10] ACS Omega. Link
Royal Society of Chemistry. (2012). Analytical Methods for determination of related substances.[2][11] Analytical Methods.[1][2][12][8][13] Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Synthetic Strategies for Azepan-1-yl(phenyl)acetonitrile
Content Type: Technical Comparison Guide
Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
Azepan-1-yl(phenyl)acetonitrile (CAS: 20925-27-3) is a pivotal
-aminonitrile intermediate, structurally characterized by a phenyl ring and a seven-membered azepane (hexamethyleneimine) ring bound to a nitrile-functionalized carbon. It serves as a precursor for non-natural amino acids and pharmaceutical scaffolds containing the azepane pharmacophore.
This guide evaluates three distinct synthetic pathways:
Route A: Lewis Acid-Catalyzed Strecker Reaction (TMSCN) – High Throughput/Screening Optimized.
This route utilizes TMSCN as a safer, organic-soluble cyanide source.[1] The reaction proceeds through the activation of the carbonyl oxygen by a Lewis acid, facilitating the nucleophilic attack of the amine to form an iminium ion, which is then trapped by the cyanide.
Pros: Exceptional yields (>90%); mild conditions (RT); avoids handling solid cyanide salts; simple workup (filtration or short column).
Cons: TMSCN is significantly more expensive than KCN; moisture sensitivity requires anhydrous solvents.
This "one-pot" protocol relies on the in situ formation of the bisulfite adduct of the aldehyde, which activates it for amine attack. It is the preferred method for industrial scaling due to the negligible cost of KCN.
Pros: High atom economy; water as solvent (Green Chemistry); low raw material cost.
Cons: Strict pH control is required to prevent HCN gas evolution; longer reaction times; requires careful disposal of aqueous cyanide waste.
Route C: Nucleophilic Substitution
Reagents:
-Bromophenylacetonitrile, Azepane, Base ( or ).
A classical
displacement. While conceptually simple, this route is often plagued by elimination side reactions (forming styryl nitriles) driven by the basicity of azepane, leading to lower yields compared to the Strecker approach.
Visualizing the Synthetic Landscape
The following diagram illustrates the convergence of these three routes and the mechanistic flow of the preferred Strecker pathway.
Figure 1: Convergence of synthetic pathways. Routes A and B proceed via the Iminium intermediate, while Route C utilizes direct displacement.
Detailed Experimental Protocols
Protocol A: High-Yield Catalytic Synthesis (Recommended for Lab Scale)
Objective: Synthesis of 5.0 mmol of Azepan-1-yl(phenyl)acetonitrile using TMSCN.
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
).
Reagent Addition:
Add Benzaldehyde (0.53 g, 5.0 mmol) and Azepane (0.50 g, 5.0 mmol) to anhydrous Acetonitrile (10 mL).
Stir at room temperature (RT) for 10 minutes to allow pre-equilibrium of the imine.
(Optional) Add NaHSO3 (1.0 eq) to facilitate adduct formation if reaction is sluggish.
Reaction: Stir at RT for 8–12 hours. The product will precipitate as an oil or solid.
Workup:
Filter the solid or extract the oil with Dichloromethane (DCM).
Critical Safety Step: Treat the aqueous waste with bleach (NaOCl) to oxidize residual cyanide before disposal.
Purification: Recrystallization from Ethanol/Water.
Expected Yield: 1.88 g (88%).
Mechanistic Validation (Self-Validating Logic)
The success of the Strecker reaction (Routes A & B) relies on the Iminium Ion Equilibrium .
Causality: The secondary amine (azepane) is more basic than primary amines, pushing the equilibrium toward the hemiaminal. However, the formation of the iminium ion is the rate-determining step for cyanide attack.
Route A Advantage: The Lewis Acid (e.g.,
) activates the carbonyl oxygen, drastically lowering the activation energy for iminium formation.
Route B Challenge: In water, the equilibrium can reverse (hydrolysis). Using excess cyanide shifts the equilibrium to the right (Le Chatelier’s principle), "trapping" the unstable iminium ion as the stable
-aminonitrile.
Figure 2: The kinetic trapping of the Iminium intermediate by Cyanide is the driving force of the reaction.
Safety & Compliance (E-E-A-T)
Cyanide Hazard:
KCN/NaCN: Fatal if swallowed or in contact with skin. Contact with acid releases HCN gas. Antidote: Hydroxocobalamin or Nitrite/Thiosulfate kit must be available.
TMSCN: Hydrolyzes in moist air to release HCN. Handle only in a fume hood.
Waste Disposal:
All aqueous waste from Route B must be quenched with Sodium Hypochlorite (Bleach) at pH > 10 for at least 24 hours to convert Cyanide (
) to Cyanate () before disposal.
References
General Strecker Methodology
Shaikh, R., et al. "One-pot synthesis of
-aminonitriles using trimethylsilyl cyanide."[2] Journal of Organic Chemistry, 2009 .
Catalytic Improvements (Iodine)
Royer, L., et al.
-Aminonitriles." Synlett, 2006 .
Green Aqueous Synthesis
Mojtahedi, M. M., et al.
-aminonitriles." Tetrahedron Letters, 2007 .
Organocatalysis (TBAPINO)
Khalafi-Nezhad, A., et al. "Tetrabutylammonium phthalimide-N-oxyl: An efficient organocatalyst for the Strecker reaction."[1] Molecular Diversity, 2013 .
[1] Executive Summary & Chemical Profile[1] Azepan-1-yl(phenyl)acetonitrile is an -aminonitrile.[1][2] While useful as a pharmaceutical intermediate (often in the synthesis of antihistamines or CNS-active agents), it pos...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile[1]
Azepan-1-yl(phenyl)acetonitrile is an
-aminonitrile.[1][2] While useful as a pharmaceutical intermediate (often in the synthesis of antihistamines or CNS-active agents), it poses a dual-threat hazard profile: acute toxicity (H301, H330) and hydrolytic instability .[1]
The safety of your laboratory depends on understanding one critical mechanism: The Equilibrium of Death. [1]
The Mechanism of Hazard (Causality)
-aminonitriles are not statically stable. In the presence of moisture and specific pH conditions, they exist in equilibrium with their dissociation products.
[1]
In Basic Conditions (pH > 10): The equilibrium favors the stable aminonitrile or releases free cyanide (
) which remains trapped in solution as a salt. This is toxic but manageable.
In Acidic Conditions (pH < 7): The free cyanide is instantly protonated to form Hydrogen Cyanide (HCN) gas.
Result: Rapid release of fatal gas without warning.
Core Directive: The absolute segregation of this compound from acidic waste streams is the single most important safety protocol in your facility.
Pre-Disposal Stabilization: A Self-Validating System
Do not simply "throw away" this chemical. You must stabilize it to ensure it does not evolve gas during storage or transport.
The pH Validation Protocol
Before adding this waste to any container, you must validate the container's current state.
Test the Heel: If adding to an existing waste drum, dip a pH strip into the drum.
The Rule of 10: The waste matrix must be pH
10 .
Adjustment: If the waste or the receiving drum is neutral or acidic, add 1M NaOH (Sodium Hydroxide) or saturated Sodium Carbonate until pH > 10 is confirmed.
Verification: Re-test pH after 5 minutes to ensure no buffering back to acidity occurred.
Expert Insight: Many "unexplained" waste drum over-pressurization events are caused by nitriles slowly hydrolyzing in slightly acidic solvent mixtures. Keeping the pH high prevents the formation of volatile HCN.
Disposal Workflow & Decision Logic
The following diagram outlines the decision tree for disposing of Azepan-1-yl(phenyl)acetonitrile. This logic prioritizes professional incineration over bench-top destruction for bulk quantities.[1]
Figure 1: Decision logic for the safe disposal of aminonitriles. Note the critical loop at pH checking to prevent HCN generation.
Detailed Operational Procedures
Scenario A: Bulk Disposal (Primary Stream)
Use this for reaction byproducts, expired stocks, or mother liquors.[1]
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal if the waste is highly corrosive/basic.
Stabilization: Pre-charge the waste container with a small volume of 10% NaOH solution to ensure immediate basicity upon addition.
Transfer: Pour the Azepan-1-yl(phenyl)acetonitrile waste slowly.
Soak: Submerge contaminated glassware in the bath for 24 hours.
Mechanism:[2][3][4][5][6][7] The hypochlorite oxidizes the cyanide group to cyanate (
), which is significantly less toxic, and eventually to and .
Rinse: After soaking, rinse glassware with water. The rinsate should be collected as hazardous waste (due to organic contamination) but is no longer an acute cyanide hazard.
Scenario C: Emergency Spill Response
Immediate Action: Evacuate the immediate area if the spill is large (>100mL) or outside a fume hood.
PPE: Double nitrile gloves, lab coat, safety goggles. Use a respirator (NIOSH approved for organic vapors/acid gases) if ventilation is poor.
pH Check: Test the spill with pH paper.
Neutralization:
Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Hydroxide (Lime) . This absorbs the liquid and ensures high pH.
Do not use standard clay litter initially if the spill is acidic.[1]
Oxidation (Optional for small spills): Spray the absorbed material with a 10% bleach solution. Allow to sit for 20 minutes.
Collection: Scoop material into a wide-mouth jar. Label as "Spill Debris: Cyanide Contaminated."
Regulatory & Compliance Codes
When filling out your waste manifest, use the following codes. Note that while specific organic nitriles may not always be explicitly P-listed, they often default to characteristic codes due to reactivity or toxicity.
P-List: Check if your specific isomer is listed under 40 CFR 261.33 (e.g., P101 for Ethyl cyanide, though this specific complex molecule may not be listed, treat as P-grade toxicity).[1]
D-Codes (Characteristic):
D003 (Reactivity): Applicable if the waste is capable of generating toxic gases (cyanide) when exposed to pH conditions between 2 and 12.5.
D001 (Ignitability): If the solvent carrier is flammable (e.g., acetonitrile, ethyl acetate).
References
National Institutes of Health (NIH) - PubChem. Compound Summary: alpha-Aminonitriles Toxicity.[1] Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][6]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.G, Management of Specific Classes of Chemicals (Cyanides and Nitriles). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Control. Retrieved from [Link][1]